Fluorofolin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H13FN6 |
|---|---|
Molecular Weight |
308.31 g/mol |
IUPAC Name |
7-[(2-fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C16H13FN6/c17-13-7-9(3-5-20-13)8-23-6-4-10-12(23)2-1-11-14(10)15(18)22-16(19)21-11/h1-7H,8H2,(H4,18,19,21,22) |
InChI Key |
YWFNHUMPQSBHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC3=CC(=NC=C3)F)C4=C1N=C(N=C4N)N |
Origin of Product |
United States |
Foundational & Exploratory
Fluorofolin: A Technical Whitepaper on its Mechanism of Action as a Dihydrofolate Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, with a primary focus on its antibacterial activity against Pseudomonas aeruginosa. It consolidates key quantitative data, details experimental protocols for its characterization, and presents visual diagrams of its targeted signaling pathway and relevant experimental workflows.
Introduction
This compound, a derivative of Irresistin-16, has emerged as a significant antimicrobial agent, particularly against the opportunistic pathogen Pseudomonas aeruginosa.[1][3] This bacterium is a leading cause of hospital-acquired infections and exhibits high intrinsic resistance to many antibiotics.[3][5] this compound's potent activity stems from its inhibition of dihydrofolate reductase (DHFR), a critical enzyme for the synthesis of nucleotides and certain amino acids.[1][3][6] This whitepaper serves as a technical guide to the molecular mechanism, quantitative efficacy, and experimental evaluation of this compound.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
This compound's primary mechanism of action is the potent and specific inhibition of dihydrofolate reductase (DHFR).[1][2][3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and protein synthesis. By inhibiting DHFR, this compound disrupts these critical metabolic pathways, leading to bacterial growth inhibition and cell death.[1][6]
Molecular docking studies have elucidated the interaction between this compound and P. aeruginosa DHFR. The molecule is predicted to bind within the active site of the enzyme, forming polar interactions with key amino acid residues such as LEU-23, ILE-8, and ASP-30.[1][5][7] This binding prevents the natural substrate, DHF, from accessing the active site, thereby halting the catalytic cycle.
Signaling Pathway
The following diagram illustrates the folate metabolism pathway and the point of inhibition by this compound.
Caption: Inhibition of DHFR by this compound disrupts the synthesis of essential precursors for DNA, RNA, and proteins.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key data points.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Organism | Assay Type | Value | Reference |
| E. coli DHFR (FolA) | IC50 | 2.5 ± 1.1 nM | [1] |
| Human DHFR | IC50 | 14.0 ± 4 nM | [1] |
| P. aeruginosa PA14 | MIC | 3.1 µg/mL | [2] |
| P. aeruginosa PA01 | MIC | <50 µg/mL | [4] |
| P. aeruginosa ATCC 27853 | MIC | <50 µg/mL | [4] |
| ESKAPE Pathogens | MIC | <50 µg/mL | [4] |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Plasma Protein Binding (mice) | 71.7% | [2] |
| Peak Plasma Concentration (oral admin.) | 4.0 µg/mL | [2] |
| Half-life (oral admin.) | 12.1 h | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
DHFR Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified DHFR.
Methodology:
-
Purified DHFR enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the substrates, dihydrofolate (DHF) and NADPH.
-
The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.[6]
-
The reaction rates are calculated and plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Methodology:
-
A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., P. aeruginosa).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.
Molecular Docking
Objective: To predict the binding mode of this compound to the active site of DHFR.
Methodology:
-
The three-dimensional structure of the target protein (P. aeruginosa DHFR) is obtained or modeled.
-
The three-dimensional structure of this compound is generated and optimized.
-
Molecular docking software (e.g., AutoDock Vina) is used to predict the binding poses of this compound within the active site of DHFR.[5][7]
-
The predicted poses are ranked based on a scoring function, and the lowest-scoring pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.[5][7]
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing a novel DHFR inhibitor like this compound.
Caption: A typical experimental workflow for the preclinical evaluation of a DHFR inhibitor.
Resistance Mechanisms
Bacteria can develop resistance to this compound. One identified mechanism in P. aeruginosa is the overexpression of efflux pumps, such as MexCD-OprJ and MexEF-OprN.[1][3][5] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration and thus its inhibitory effect on DHFR. Interestingly, the development of this resistance has been associated with a decrease in the pathogenesis of the bacteria.[1][3][5]
Conclusion
This compound is a potent inhibitor of dihydrofolate reductase with significant antibacterial activity, particularly against P. aeruginosa. Its mechanism of action is well-defined, involving the disruption of the folate metabolic pathway, which is crucial for bacterial survival. The quantitative data on its inhibitory concentrations and in vivo properties underscore its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other novel DHFR inhibitors. Understanding the mechanisms of both its action and potential resistance is critical for its future clinical application.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Fluorofolin as a DHFR Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2][3][4][5][6] Its activity against clinically relevant pathogens, particularly Pseudomonas aeruginosa, has positioned it as a compound of significant interest in the field of antibiotic drug discovery. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and an exploration of resistance mechanisms.
This compound is a derivative of Irresistin-16 and functions by inhibiting DHFR, thereby blocking the synthesis of tetrahydrofolate, a crucial cofactor for the de novo synthesis of thymidylate and other essential metabolites.[1][3] This inhibition ultimately disrupts DNA synthesis and repair, leading to a bacteriostatic effect.[1] A key characteristic of P. aeruginosa is its inability to utilize exogenous thymine, making it particularly vulnerable to DHFR inhibitors like this compound.[1][3]
Quantitative Data
The inhibitory activity of this compound against DHFR from different species and its efficacy against various bacterial strains have been quantified through in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro DHFR Inhibition
| Target Enzyme | IC50 Value |
| Purified E. coli DHFR (FolA) | 2.5 nM[1][4][6] |
| Purified Human DHFR | 14.0 ± 4 nM[1][3][6] |
Table 2: Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | MIC Value (µg/mL) |
| Pseudomonas aeruginosa PA14 | 3.1[1][4][6] |
| Other P. aeruginosa strains (PA01, ATTC 27853) | < 50 |
| ESKAPE Pathogens | < 50[6] |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Value |
| Plasma Protein Binding | 71.7% bound[4] |
| Recovery | 91.9%[4] |
| Peak Concentration (Oral Administration) | 4.0 µg/mL[4] |
| Half-life | 12.1 h[4] |
Signaling Pathway and Mechanism of Action
This compound exerts its antimicrobial effect by targeting the folate biosynthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a DHFR inhibitor.
DHFR Inhibition Assay
This assay quantifies the inhibitory effect of this compound on DHFR activity by measuring the decrease in NADPH concentration, which is consumed during the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). The change in absorbance at 340 nm is monitored spectrophotometrically.
Materials:
-
Purified DHFR (e.g., E. coli FolA or human DHFR)
-
This compound
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer (e.g., 50 mM PBS, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 1 mM NADPH, and 0.5 mM DHF.
-
Add varying concentrations of this compound to the wells of the 96-well plate.
-
Initiate the reaction by adding the purified DHFR enzyme to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode at room temperature for a set period (e.g., 10-20 minutes).
-
The rate of NADPH consumption is determined by the decrease in absorbance over time.
-
Calculate the IC50 value by plotting the percentage of DHFR inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Metabolomics Analysis of P. aeruginosa
This protocol is designed to identify and quantify changes in the intracellular metabolome of P. aeruginosa following treatment with this compound, providing insights into its mechanism of action.
Materials:
-
P. aeruginosa culture
-
This compound
-
Quenching solution (e.g., -80°C methanol)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Grow P. aeruginosa cultures to mid-log phase.
-
Treat the cultures with this compound (at a concentration equivalent to 2x MIC) or a vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes).
-
Rapidly quench metabolic activity by adding the culture to a cold quenching solution.
-
Harvest the cells by centrifugation at a low temperature.
-
Extract the intracellular metabolites using a cold extraction solvent.
-
Analyze the metabolite extracts using LC-MS.
-
Process the data to identify and quantify metabolites that are significantly altered by this compound treatment. Metabolites such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and 2'-deoxyuridine 5'-monophosphate (dUMP) are expected to be upregulated.[1][3]
Mouse Thigh Infection Model
This in vivo model is used to assess the efficacy of this compound in a mammalian system.
Materials:
-
CD-1 mice (or other suitable strain)
-
P. aeruginosa PA14
-
This compound
-
Sulfamethoxazole (SMX) for combination therapy
-
Cyclophosphamide (for inducing neutropenia)
-
Saline solution
-
Tissue homogenizer
Procedure:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.
-
Prepare an inoculum of P. aeruginosa PA14 in saline.
-
Infect the thigh muscle of the neutropenic mice with the bacterial suspension.
-
Administer this compound (e.g., 25 mg/kg, subcutaneously) and, if applicable, SMX (e.g., 100 mg/kg, intraperitoneally) at specified time points post-infection (e.g., 1 and 12 hours).[1]
-
After a set duration (e.g., 24 hours), euthanize the mice and aseptically remove the infected thigh tissue.
-
Homogenize the thigh tissue in saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (colony-forming units, CFU).
-
Compare the CFU counts between treated and untreated groups to assess the efficacy of this compound.
Resistance Mechanisms
Resistance to this compound in P. aeruginosa has been observed to emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1] Interestingly, the development of resistance through these mechanisms is associated with a decrease in the pathogenesis of the bacteria, indicating a fitness cost. Another identified mechanism of resistance involves mutations in the target enzyme, with the dfrB5 mutant of DHFR conferring resistance.
Conclusion
This compound is a promising DHFR inhibitor with potent activity against P. aeruginosa. Its efficacy is rooted in the specific metabolic vulnerabilities of this pathogen. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel DHFR inhibitors. Understanding the mechanisms of action and potential resistance pathways is crucial for advancing these compounds through the drug development pipeline and addressing the growing challenge of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. a-folate-inhibitor-exploits-metabolic-differences-in-pseudomonas-aeruginosa-for-narrow-spectrum-targeting - Ask this paper | Bohrium [bohrium.com]
- 6. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
chemical structure and properties of Fluorofolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorofolin is a novel dihydrofolate reductase (DHFR) inhibitor with potent antibacterial activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information is intended to support further research and development of this promising antibiotic candidate.
Chemical Structure and Properties
This compound, systematically named 7-((2-fluoropyridin-4-yl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, is a pyrroloquinazolinediamine derivative.[1] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃FN₆ | [2] |
| Molecular Weight | 308.31 g/mol | [2][3] |
| CAS Number | 2757070-32-7 | [2][3][4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO (10 mM) | [5] |
| SMILES | Nc1nc(N)nc2c1c(ccn3Cc4ccc(F)nc4)c3cc2 | [3] |
Mechanism of Action
This compound functions as a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[2][3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to a bacteriostatic effect.[1]
Signaling Pathway: DHFR Inhibition
The inhibition of DHFR by this compound leads to a cascade of downstream effects, ultimately halting bacterial growth.
Caption: DHFR Inhibition Pathway of this compound.
In Vitro Activity
This compound demonstrates significant inhibitory activity against DHFR from both bacterial and human sources, with a modest selectivity for the bacterial enzyme. It also shows potent activity against various strains of P. aeruginosa.
| Assay | Organism/Target | Result (IC₅₀/MIC) | Reference |
| DHFR Inhibition (IC₅₀) | E. coli DHFR (FolA) | 2.5 ± 1.1 nM | [1][6] |
| DHFR Inhibition (IC₅₀) | Human DHFR | 14.0 ± 4 nM | [1][6] |
| Minimum Inhibitory Concentration (MIC) | P. aeruginosa PA14 | 3.1 µg/mL | [3][4] |
| Minimum Inhibitory Concentration (MIC) | P. aeruginosa PA01 | <50 µg/mL | [5] |
| Minimum Inhibitory Concentration (MIC) | P. aeruginosa ATTC 27853 | <50 µg/mL | [5] |
Pharmacokinetics
In vivo studies in mice have provided initial pharmacokinetic data for this compound following oral administration.
| Parameter | Value | Reference |
| Plasma Protein Binding | 71.7% | [1][3] |
| Peak Plasma Concentration (Cₘₐₓ) | 4.0 µg/mL | [1][3] |
| Half-life (t₁/₂) | 12.1 hours | [1][3] |
Experimental Protocols
The following sections detail generalized protocols for key experiments relevant to the study of this compound. These protocols are based on established methodologies and should be adapted as needed.
DHFR Inhibition Assay
This colorimetric assay measures the decrease in absorbance at 340 nm resulting from the DHFR-catalyzed oxidation of NADPH.
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
-
DHFR Assay Buffer
-
Purified DHFR enzyme (e.g., from E. coli)
-
Dihydrofolate (DHF) substrate
-
NADPH
-
This compound (or other test inhibitors)
Procedure:
-
Reagent Preparation: Prepare solutions of DHFR, DHF, NADPH, and this compound in DHFR Assay Buffer at desired concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
DHFR enzyme solution
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
-
Reaction Initiation: Add NADPH and DHF substrate solution to each well to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A₃₄₀) for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: DHFR Inhibition Assay Workflow.
Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][4]
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in CAMHB across the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Caption: MIC Assay Workflow.
In Vivo Pharmacokinetics in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of an orally administered compound in mice.
Materials:
-
Male mice (e.g., FVB strain)
-
This compound formulation for oral gavage
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via oral gavage.
-
Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.
Caption: In Vivo Pharmacokinetics Workflow.
Conclusion
This compound is a promising antibacterial agent with a well-defined mechanism of action and favorable preliminary pharmacokinetic properties. Its potent activity against P. aeruginosa makes it a valuable candidate for further investigation in the fight against antibiotic-resistant infections. The information and protocols provided in this guide are intended to facilitate continued research and development of this compound and related compounds.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. protocols.io [protocols.io]
- 6. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
From Broad-Spectrum Biocide to Targeted Therapy: The Discovery and Origin of Fluorofolin from Irresistin-16
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antibiotic resistance necessitates the development of novel antibacterial agents with innovative mechanisms of action. This whitepaper details the discovery and origin of Fluorofolin, a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), derived from the broad-spectrum antimicrobial compound Irresistin-16. While Irresistin-16 exhibits a dual-action mechanism of disrupting bacterial membrane integrity and inhibiting folate metabolism, this compound has been engineered to specifically target the latter, resulting in a more focused and less toxic therapeutic candidate. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound and its precursor, offering a valuable resource for researchers in the field of antibiotic drug discovery and development.
Introduction
The relentless evolution of antibiotic resistance in pathogenic bacteria poses a significant threat to global health. Among the most challenging pathogens is Pseudomonas aeruginosa, a Gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide array of antibiotics. This resistance is, in part, due to its impermeable outer membrane and the expression of various efflux pumps.[1]
A promising strategy to combat such pathogens is the development of narrow-spectrum antibiotics that selectively target species-specific metabolic pathways. The folate biosynthesis pathway, essential for the production of nucleotides and certain amino acids, has long been a target for antimicrobial agents. Dihydrofolate reductase (DHFR), a key enzyme in this pathway, is the target of the widely used antibiotic trimethoprim. However, P. aeruginosa is intrinsically resistant to most known DHFR inhibitors.[1]
This document explores the journey from Irresistin-16, a potent but non-selective antimicrobial, to its derivative, this compound, a promising DHFR inhibitor with significant activity against P. aeruginosa.[1]
The Precursor: Irresistin-16
Irresistin-16 (IRS-16) is a derivative of SCH-79797 and is characterized by its dual-mechanism of action: it disrupts bacterial membrane integrity and inhibits folate metabolism.[2] This dual-targeting capability makes it a potent biocide against a broad spectrum of both Gram-positive and Gram-negative bacteria.[2] However, its lack of selectivity and potential for host cell toxicity limit its therapeutic applications.
The Innovation: this compound
This compound emerges as a strategic modification of Irresistin-16, designed to isolate and enhance the DHFR inhibition activity while eliminating the membrane-disrupting effects. Structurally, this compound is a pyrroloquinazolinediamine derivative functionalized with a 2-fluoropyridine.[1] This modification significantly alters its biological activity, transforming it from a broad-spectrum biocide into a targeted inhibitor of bacterial DHFR.[1] Unlike its predecessor, this compound does not cause significant disruption of the P. aeruginosa membrane.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound and Irresistin-16, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Metric | Value | Reference |
| E. coli DHFR (FolA) | IC50 | 2.5 ± 1.1 nM | [1] |
| Human DHFR | IC50 | 14.0 ± 4 nM | [1] |
| P. aeruginosa PA14 | MIC | 3.1 µg/mL | [3][4] |
| P. aeruginosa PA01 | MIC | <50 µg/mL | [1] |
| P. aeruginosa ATCC 27853 | MIC | <50 µg/mL | [1] |
| ESKAPE Pathogens | MIC | <50 µg/mL | [1][3] |
Table 2: Comparative Activity of DHFR Inhibitors against P. aeruginosa
| Compound | MIC against P. aeruginosa | Reference |
| This compound | 3.1 µg/mL (PA14) | [1] |
| Trimethoprim (TMP) | >100 µg/mL | [1] |
| Irresistin-16 (IRS-16) | >50 µg/mL (solubility limit) | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHFR.
-
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically.
-
Materials:
-
Purified DHFR enzyme (e.g., from E. coli or human)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, purified DHFR enzyme, and the test compound dilutions to the respective wells.
-
Initiate the reaction by adding DHF and NADPH to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode at room temperature for a defined period (e.g., 10-20 minutes).
-
The rate of NADPH consumption is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.
-
Materials:
-
Bacterial strains (e.g., P. aeruginosa PA14, PA01, ATCC 27853)
-
Growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani broth)
-
Test compound (this compound)
-
96-well microplates
-
Spectrophotometer for measuring optical density at 600 nm (OD600)
-
Incubator
-
-
Procedure:
-
Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Prepare two-fold serial dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plates at 37°C for 16-24 hours.[5]
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the OD600 of each well. The MIC is the lowest concentration that inhibits visible growth.[1][5]
-
Metabolomics Analysis
This technique is used to identify and quantify the small-molecule metabolites within a biological system, providing insights into the mechanism of action of a drug.
-
Principle: Bacteria are treated with the test compound, and then the intracellular metabolites are extracted and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). Changes in the metabolite profile compared to untreated controls can reveal the metabolic pathways affected by the compound.
-
Procedure:
-
Culture the target bacteria (e.g., P. aeruginosa) to a specific growth phase.
-
Expose the bacterial culture to the test compound (e.g., this compound at 2x MIC) for a defined period (e.g., 15 minutes).[6] Include an untreated control.
-
Rapidly quench the metabolic activity and harvest the cells by centrifugation at a low temperature.
-
Extract the intracellular metabolites using a suitable solvent system (e.g., a cold mixture of chloroform, methanol, and water).[6]
-
Analyze the metabolite extracts using LC-MS/MS.
-
Identify and quantify the metabolites by comparing the data to metabolite databases (e.g., KEGG, HMDB).[6]
-
Perform statistical analysis to identify metabolites that are significantly altered in the treated samples compared to the controls.[6]
-
In Vivo Mouse Thigh Infection Model
This animal model is used to evaluate the efficacy of an antimicrobial agent in a living organism.
-
Principle: Mice are rendered neutropenic (to reduce the influence of the host immune system) and then infected in the thigh muscle with the target bacterium. The mice are then treated with the antimicrobial agent, and the bacterial load in the thigh is measured over time.
-
Procedure:
-
Induce neutropenia in mice using agents like cyclophosphamide.[7]
-
Inject a standardized inoculum of the target bacterium (e.g., P. aeruginosa) into the thigh muscle of the neutropenic mice.[7][8]
-
Administer the test compound (e.g., this compound, alone or in combination with a potentiator like sulfamethoxazole) at various doses and schedules (e.g., subcutaneous or oral administration).[8]
-
At specific time points post-infection and treatment, euthanize the mice and aseptically remove the infected thigh muscle.[7][8]
-
Homogenize the thigh tissue and perform serial dilutions.
-
Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[7]
-
Compare the bacterial burden in treated mice to that in untreated control mice to assess the efficacy of the compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
Conclusion
The development of this compound from Irresistin-16 represents a successful example of rational drug design, transforming a non-selective antimicrobial into a targeted inhibitor with significant potential for treating infections caused by the problematic pathogen P. aeruginosa. By focusing on the inhibition of DHFR and eliminating the membrane-disrupting activity of its parent compound, this compound exhibits improved selectivity and a more favorable toxicity profile. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development of this compound and other novel DHFR inhibitors. This targeted approach holds promise for overcoming the challenges of antibiotic resistance and ushering in a new era of precision antimicrobial therapy.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Effect of Irresistin-16 on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis [mdpi.com]
- 3. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics reveals the mechanism of action of meropenem and amikacin combined in the treatment of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imquestbio.com [imquestbio.com]
- 8. journals.asm.org [journals.asm.org]
Fluorofolin: A Deep Dive into its Bacteriostatic Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial agent Fluorofolin, with a specific focus on its bacteriostatic versus bactericidal properties. This compound, a derivative of Irresistin-16, has emerged as a potent inhibitor of dihydrofolate reductase (DHFR), exhibiting significant activity against a range of bacteria, most notably Pseudomonas aeruginosa. This document details the quantitative measures of its activity, the experimental protocols used for its characterization, and the underlying biochemical pathways it disrupts.
Quantitative Assessment of Antibacterial Activity
This compound has demonstrated broad-spectrum antibiotic activity, inhibiting the growth of all five of the ESKAPE pathogens at concentrations below 50 µg/ml[1]. Unlike its bactericidal predecessor, IRS-16, this compound exhibits bacteriostatic activity in rich media[1]. This distinction is critical for understanding its therapeutic potential and clinical applications.
Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MIC values for this compound against a panel of bacterial species are summarized in Table 1.
| Bacterial Species | Strain | MIC (µg/ml) |
| Enterococcus faecalis | ATCC 51575 | 0.01 |
| Escherichia coli | lptD4213 | 0.02 |
| Salmonella typhimurium | CMCC 50115 | 0.03 |
| Staphylococcus aureus | NRS384 | 0.03 |
| Escherichia coli | NCM-3722 | 0.3125 |
| Staphylococcus epidermidis | EGM-206 | 0.3125 |
| Staphylococcus aureus | USA300 | 0.4 |
| Pseudomonas aeruginosa | PA14 | 3.1 |
| Pseudomonas aeruginosa | PA01 | - |
| Pseudomonas aeruginosa | ATTC 27853 | - |
| Note: MIC values for strains marked with an asterisk () were determined in Mueller-Hinton broth, while the others were determined in Luria-Bertani (LB) broth[1]. |
Inhibitory Concentration (IC50)
This compound is a potent inhibitor of dihydrofolate reductase (DHFR). Its inhibitory activity has been quantified against both bacterial and human forms of the enzyme.
| Enzyme Source | IC50 (nM) |
| E. coli DHFR (FolA) | 2.5 ± 1.1 |
| Human DHFR | 14.0 ± 4 |
Mechanism of Action: Inhibition of Folate Metabolism
This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway[1][2][3]. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, such as methionine. By blocking this step, this compound depletes the bacterial cell of essential building blocks for DNA, RNA, and protein synthesis, leading to the cessation of growth.
The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.
A key characteristic of this compound is its selective activity against P. aeruginosa in the presence of exogenous thymine[1][4][5]. This selectivity arises from the fact that, unlike many other bacteria, P. aeruginosa lacks the necessary enzymes to utilize external sources of thymine[4][5]. Therefore, even with thymine supplementation, this compound's inhibition of DHFR remains effective in P. aeruginosa, while other bacteria can bypass this inhibition.
Experimental Protocols
The characterization of this compound's antibacterial activity involves a series of standardized and specialized experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method.
-
Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in either Luria-Bertani (LB) broth or Mueller-Hinton broth in a 96-well microtiter plate.
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plate is incubated at 37°C for 16 to 20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is detected, either by visual inspection or by measuring the optical density at 600 nm (OD600)[1].
Time-Kill Kinetics Assay
To differentiate between bacteriostatic and bactericidal activity, a time-kill kinetics assay is performed.
-
Culture Preparation: A bacterial culture is grown to the logarithmic phase and then diluted.
-
Addition of this compound: this compound is added to the bacterial cultures at concentrations corresponding to multiples of its MIC (e.g., 2x MIC). Control cultures with no antibiotic and with a known bactericidal agent (e.g., polymyxin B) are also included[1].
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, and 24 hours).
-
CFU Determination: The withdrawn samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted. A bacteriostatic agent will typically show a minimal change in the initial inoculum count, whereas a bactericidal agent will show a ≥3-log10 reduction (99.9% killing) in CFU/mL[6]. For this compound, after a 4-hour treatment with 2x MIC, the CFU/ml of P. aeruginosa PA14 remains similar to the initial count, indicating bacteriostatic activity[1].
In Vitro DHFR Inhibition Assay
The direct inhibitory effect of this compound on DHFR is measured spectrophotometrically.
-
Reaction Mixture: A reaction mixture containing purified DHFR enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH is prepared in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme.
-
Spectrophotometric Monitoring: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time[1].
-
IC50 Determination: The assay is repeated with varying concentrations of this compound to determine the concentration that inhibits 50% of the enzyme's activity (IC50).
Membrane Permeability Assay
To confirm that this compound does not exert its effect by disrupting the bacterial membrane, a membrane permeability assay is conducted using a fluorescent dye such as TO-PRO-3.
-
Cell Treatment: Bacterial cells are treated with this compound, a positive control known to disrupt membranes (e.g., polymyxin B), and a solvent control (DMSO)[1].
-
Staining: The cells are then stained with TO-PRO-3, a dye that can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
-
Flow Cytometry Analysis: The fluorescence of the cell population is analyzed using a flow cytometer. A significant increase in fluorescence indicates membrane permeabilization. Studies have shown that this compound does not cause significant disruption of the P. aeruginosa PA14 membrane[1].
Resistance Mechanisms
Resistance to this compound in P. aeruginosa can emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN[1][4][5]. These efflux pumps actively transport the drug out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels. Interestingly, the overexpression of these pumps has been associated with a decrease in the pathogenesis of the bacteria, suggesting a trade-off between antibiotic resistance and virulence[1][4][5].
The diagram below illustrates the interplay between this compound, its target, and the resistance mechanism.
Conclusion
This compound is a potent, bacteriostatic inhibitor of dihydrofolate reductase with a broad spectrum of activity, including against the opportunistic pathogen P. aeruginosa. Its mechanism of action is well-defined, and its selective activity against P. aeruginosa in the presence of thymine presents a novel approach for targeted antibacterial therapy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other DHFR inhibitors. Understanding the nuances of its bacteriostatic nature and the potential for resistance is crucial for its effective application in a clinical setting.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. emerypharma.com [emerypharma.com]
In Vitro Activity of Fluorofolin Against Pseudomonas aeruginosa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections detail the quantitative inhibitory effects of this compound, the experimental protocols for its evaluation, and a visualization of its mechanism of action within the folate metabolism pathway.
Quantitative Assessment of Inhibitory Activity
This compound has demonstrated significant in vitro activity against various strains of Pseudomonas aeruginosa, including antibiotic-resistant isolates. Its potency is summarized by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Pseudomonas aeruginosa Strains
| Strain | MIC (µg/mL) |
| PA14 | 3.1[1][2][3] |
| PA01 | 6.25[3] |
| ATCC 27853 | 25[3] |
Table 2: Broad-Spectrum Activity of this compound against ESKAPE Pathogens
This compound also exhibits inhibitory activity against a range of other clinically important bacteria, collectively known as the ESKAPE pathogens.
| Species | Strain | MIC (µg/mL) |
| Enterococcus faecalis | ATCC 51575 | 0.01[3] |
| Staphylococcus aureus | NRS384 | 0.03[3] |
| Klebsiella pneumoniae | ATCC 43816 | 6.25[3] |
| Acinetobacter baumannii | ATCC 17978 | 0.8[3] |
| Enterobacter cloacae | ATCC BAA-1143 | 12.5[3] |
Table 3: Inhibitory Concentration (IC50) of this compound against Dihydrofolate Reductase (DHFR)
The primary mechanism of action of this compound is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.
| Enzyme Source | IC50 (nM) |
| Purified E. coli DHFR (FolA) | 2.5[1][2][3] |
| Purified Human DHFR | 14.0[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method used to determine the MIC of this compound.
-
Bacterial Culture Preparation: Bacterial strains are grown in Luria-Bertani (LB) broth or cation-adjusted Mueller-Hinton II broth (CAMHB).[3]
-
Drug Dilution Series: A two-fold serial dilution of this compound is prepared in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[3]
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is detected, as measured by optical density at 600 nm (OD600).[3]
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified DHFR.
-
Reaction Mixture: A reaction mixture is prepared containing purified DHFR enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Enzyme Kinetics Monitoring: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[3][4]
-
IC50 Calculation: The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal model.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its in vitro evaluation.
Caption: Mechanism of this compound action on the folate pathway.
Caption: Experimental workflow for in vitro evaluation.
Mechanism of Action and Selectivity
This compound functions as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][2][3] This pathway is essential for the de novo synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are critical for bacterial DNA replication and survival. By blocking DHFR, this compound disrupts these vital cellular processes, leading to a bacteriostatic effect in rich media.[3][5]
An important characteristic of P. aeruginosa is its inability to scavenge exogenous thymine due to the lack of necessary enzymes.[3][6] This metabolic vulnerability can be exploited. When in the presence of thymine supplementation, this compound selectively targets P. aeruginosa while other bacteria that can utilize exogenous thymine are rescued.[3] This provides a basis for the development of narrow-spectrum therapeutic strategies.
Resistance to this compound can arise from the overexpression of efflux pumps such as MexCD-OprJ and MexEF-OprN.[3][7] However, it has been observed that the development of such resistance may come at the cost of decreased pathogenesis.[3][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 3. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. a-folate-inhibitor-exploits-metabolic-differences-in-pseudomonas-aeruginosa-for-narrow-spectrum-targeting - Ask this paper | Bohrium [bohrium.com]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Fluorofolin as a Dihydrofolate Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[1][2][3] This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies.[4] this compound, a derivative of Irresistin-16, has demonstrated significant inhibitory activity against bacterial DHFR, particularly from Pseudomonas aeruginosa, a pathogen known for its resistance to many antibiotics.[5][6][7][8] This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant pathways associated with this compound's inhibition of DHFR.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound against DHFR from different species have been determined, highlighting its potential as a selective antimicrobial agent.
| Target Enzyme | Organism/Cell Line | IC50 Value (nM) | Reference |
| Dihydrofolate Reductase (DHFR) | E. coli (purified FolA) | 2.5 ± 1.1 | [5][9] |
| Dihydrofolate Reductase (DHFR) | Human (purified) | 14.0 ± 4 | [5][9] |
Experimental Protocols
The determination of the IC50 value of this compound for DHFR is typically performed using a spectrophotometric enzyme activity assay. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Protocol: DHFR Enzyme Activity Assay for IC50 Determination
1. Reagents and Materials:
-
Purified DHFR enzyme (e.g., from E. coli or human sources)
-
This compound (or other inhibitors) at various concentrations
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM PBS, pH 7.5)[10]
-
Spectrophotometer capable of kinetic measurements at 340 nm[7][8][10]
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the this compound stock solution to obtain a range of inhibitor concentrations.
-
Prepare working solutions of DHF and NADPH in the assay buffer. Final concentrations in the reaction mixture are typically around 100 µM for DHF and 60 µM for NADPH.[11]
-
-
Set up the Reaction Mixture:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Purified DHFR enzyme
-
Varying concentrations of this compound (or solvent control)
-
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at room temperature.
-
-
Initiate the Reaction:
-
Add NADPH to the wells.
-
Initiate the enzymatic reaction by adding DHF.
-
-
Measure Enzyme Activity:
-
Data Analysis:
-
Determine the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Plot the percentage of DHFR activity against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Folate Metabolism Pathway and this compound Inhibition
Dihydrofolate reductase plays a central role in the folate pathway by converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a vital one-carbon carrier required for the synthesis of DNA precursors and certain amino acids. By inhibiting DHFR, this compound disrupts this essential metabolic pathway, leading to bacteriostasis.
Caption: Inhibition of DHFR by this compound in the folate metabolism pathway.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for an enzyme inhibitor follows a structured workflow, from reagent preparation to data analysis.
Caption: General experimental workflow for determining the IC50 of a DHFR inhibitor.
References
- 1. KEGG PATHWAY: Folate biosynthesis - Pseudomonas aeruginosa LESB58 [kegg.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. KEGG PATHWAY: Folate biosynthesis - Pseudomonas aeruginosa PAO1 [kegg.jp]
- 6. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. content.abcam.com [content.abcam.com]
- 9. biorxiv.org [biorxiv.org]
- 10. content.abcam.com [content.abcam.com]
- 11. researchgate.net [researchgate.net]
The Precision Strike of Fluorofolin: A Technical Guide to its Narrow-Spectrum Activity
For Researchers, Scientists, and Drug Development Professionals
Fluorofolin, a derivative of Irresistin-16, has emerged as a promising narrow-spectrum antibiotic specifically targeting the opportunistic pathogen Pseudomonas aeruginosa. This technical guide delves into the core mechanisms, quantitative activity, and experimental validation of this compound's selective action, providing a comprehensive resource for researchers in the field of antimicrobial drug discovery and development.
Core Mechanism: Exploiting a Metabolic Vulnerability
This compound functions as a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway essential for the synthesis of nucleotides and certain amino acids.[1][2][3][4][5] Its chemical structure allows it to effectively bind to the bacterial DHFR, disrupting the production of tetrahydrofolate and leading to bacterial cell death.
The key to this compound's narrow-spectrum activity lies in a unique metabolic deficiency of P. aeruginosa. Unlike many other bacteria, P. aeruginosa lacks the necessary enzymes to salvage exogenous thymine from its environment.[1][3][4][6] Therefore, when this compound inhibits DHFR in P. aeruginosa, the bacterium cannot bypass the blocked pathway by utilizing external sources of thymine, leading to a lethal thymine-less death. In contrast, other bacteria that can scavenge thymine are less affected by this compound in a thymine-rich environment, rendering the antibiotic selective for P. aeruginosa.[1][4][6][7]
Quantitative Assessment of this compound's Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory action against bacterial DHFR and its targeted activity against P. aeruginosa.
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 | E. coli DHFR (FolA) | 2.5 ± 1.1 nM | [4][5] |
| IC50 | Human DHFR | 14.0 ± 4 nM | [4][5] |
| MIC | P. aeruginosa PA14 | 3.1 µg/mL | [2][4][5] |
| MIC | P. aeruginosa PA01 | < 50 µg/mL | [4][5] |
| MIC | P. aeruginosa ATTC 27853 | < 50 µg/mL | [4][5] |
| MIC | ESKAPE Pathogens | < 50 µg/mL | [4][5] |
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the folate metabolism pathway and a typical experimental workflow for assessing this compound's activity.
Caption: Folate metabolism pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's activity.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
DHFR Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of DHFR enzymatic activity.
-
Materials: Purified E. coli DHFR (FolA), NADPH, dihydrofolate (DHF), assay buffer (e.g., 100 mM Tris-HCl, pH 7.5), microplate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the purified DHFR enzyme to each well containing the different concentrations of this compound.
-
Initiate the reaction by adding NADPH and DHF to each well.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that prevents visible growth of a bacterial strain.
-
Materials: Bacterial culture (P. aeruginosa, etc.), Mueller-Hinton broth (MHB), this compound stock solution, 96-well microplates, incubator.
-
Procedure:
-
Prepare a twofold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).
-
For selectivity testing, supplement a parallel set of plates with thymine.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Mouse Thigh Infection Model
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of infection.
-
Materials: Laboratory mice, P. aeruginosa strain, this compound formulation for administration (e.g., oral gavage), saline, equipment for bacterial enumeration.
-
Procedure:
-
Induce a thigh infection in mice by intramuscular injection of a standardized inoculum of P. aeruginosa.
-
At a specified time post-infection (e.g., 2 hours), administer this compound to the treatment group of mice. A control group receives a vehicle control.
-
At various time points post-treatment, euthanize the mice and aseptically remove the infected thigh muscle.
-
Homogenize the thigh tissue in saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Compare the bacterial counts between the treated and control groups to assess the in vivo efficacy of this compound.
-
Resistance Mechanisms and Future Outlook
Resistance to this compound in P. aeruginosa has been observed to emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1][3][6][7] Interestingly, the development of such resistance has been associated with a decrease in the pathogenesis of the bacterium, suggesting a fitness cost associated with resistance.[1][3][6][7]
The unique, metabolism-based narrow-spectrum activity of this compound against P. aeruginosa represents a significant advancement in the fight against antibiotic-resistant pathogens. By targeting a specific vulnerability in a clinically important bacterium, this compound offers a promising strategy to minimize off-target effects on the host microbiome and reduce the selective pressure for broad-spectrum resistance. Further research and development of this compound and similar compounds could provide much-needed additions to our antimicrobial arsenal.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 6. A folate inhibitor exploits metabolic differences in <i>Pseudomonas aeruginosa</i> for narrow-spectrum targeting - ProQuest [proquest.com]
- 7. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorofolin's Disruption of Folate Metabolism in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate metabolism. By targeting DHFR, this compound effectively disrupts the synthesis of essential downstream metabolites, leading to bacterial cell death. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative efficacy, the experimental protocols used to characterize it, and the pathways involved in its activity and bacterial resistance.
Introduction
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. This compound, a derivative of Irresistin-16, has emerged as a promising candidate with significant activity against a range of pathogenic bacteria, most notably Pseudomonas aeruginosa.[1][2][3] Unlike many enteric bacteria, P. aeruginosa cannot scavenge exogenous thymine, making it particularly vulnerable to disruptions in its thymidine synthesis pathway, a key downstream process of folate metabolism.[1][3] This unique metabolic vulnerability provides a strategic avenue for selective targeting. This guide delves into the core aspects of this compound's interaction with bacterial folate metabolism.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
This compound's primary mechanism of action is the potent inhibition of dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking this crucial step, this compound starves the bacterial cell of these vital building blocks, ultimately leading to cessation of growth and cell death.[4]
Metabolomic studies on P. aeruginosa treated with this compound have confirmed the inhibition of folate metabolism. These studies revealed a significant accumulation of upstream metabolites such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and 2'-deoxyuridine 5'-monophosphate (dUMP), consistent with the blockade of DHFR.[2][5]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Metric | Value | Organism/Cell Line | Reference |
| Dihydrofolate Reductase (DHFR) | IC50 | 2.5 nM | E. coli (purified FolA) | [2][6] |
| Dihydrofolate Reductase (DHFR) | IC50 | 14.0 nM | Human (purified) | [2][6] |
| Pseudomonas aeruginosa PA14 | MIC | 3.1 µg/mL | [2][6][7] | |
| Pseudomonas aeruginosa PA01 | MIC | <50 µg/mL | [6] | |
| Pseudomonas aeruginosa ATTC 27853 | MIC | <50 µg/mL | [6] | |
| ESKAPE Pathogens | MIC | <50 µg/mL | [6] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Plasma Protein Binding | 71.7% bound | [7][8] |
| Peak Plasma Concentration (Oral Admin) | 4.0 µg/mL | [7][8][9] |
| Half-life (Oral Admin) | 12.1 h | [7][8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the exponential growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of this compound Dilutions: A stock solution of this compound in dimethyl sulfoxide (DMSO) is prepared. Serial two-fold dilutions of this compound are then made in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
DHFR Enzyme Inhibition Assay
The inhibitory activity of this compound against purified DHFR is assessed by monitoring the decrease in NADPH absorbance at 340 nm.[2][5]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM PBS, pH 7.0), NADPH, and dihydrofolate (DHF).
-
Enzyme and Inhibitor Addition: Purified DHFR enzyme (either bacterial or human) is added to the reaction mixture. For the test conditions, varying concentrations of this compound are also added. A control reaction without the inhibitor is run in parallel.
-
Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.
-
IC50 Calculation: The initial reaction rates are calculated for each this compound concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[2][5]
Metabolomics Analysis
Metabolomics is employed to confirm the in-cell inhibition of folate metabolism by this compound.
-
Bacterial Culture and Treatment: P. aeruginosa is cultured to mid-log phase and then treated with this compound (at a concentration equivalent to 2x MIC) or a vehicle control (DMSO) for a short duration (e.g., 15 minutes).[2]
-
Metabolite Extraction: The bacterial cells are rapidly harvested and the intracellular metabolites are extracted using a quenching solution (e.g., a cold acetonitrile-methanol-water mixture).
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the levels of various metabolites in the folate pathway.
-
Data Analysis: The relative abundance of key metabolites, such as dUMP and AICAR, in the this compound-treated samples is compared to that in the control samples to identify significant changes indicative of DHFR inhibition.[2]
Visualizing Pathways and Workflows
Bacterial Folate Metabolism and this compound's Point of Inhibition
Caption: this compound inhibits DHFR, blocking THF synthesis.
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration.
Resistance Mechanism to this compound
Caption: Overexpression of efflux pumps leads to this compound resistance.
Mechanisms of Resistance
Bacteria can develop resistance to this compound, primarily through the overexpression of efflux pumps.[1][2][3] In P. aeruginosa, the upregulation of the MexCD-OprJ and MexEF-OprN efflux pumps has been identified as a key resistance mechanism.[1][2][3] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration and thus its ability to inhibit DHFR. Interestingly, the development of resistance through these mechanisms may come at a fitness cost to the bacteria, potentially leading to decreased pathogenesis.[1][2][3]
Conclusion
This compound represents a significant advancement in the development of novel antibiotics, particularly for challenging pathogens like P. aeruginosa. Its potent and selective inhibition of bacterial DHFR, coupled with a clear understanding of its mechanism of action and potential resistance pathways, provides a solid foundation for further preclinical and clinical development. The exploitation of metabolic vulnerabilities, as demonstrated by this compound's efficacy against thymine auxotrophs, highlights a promising strategy for the design of next-generation, narrow-spectrum antibiotics.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | Bacterial | 2757070-32-7 | Invivochem [invivochem.com]
Methodological & Application
Application Notes and Protocols: Fluorofolin Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fluorofolin, a potent dihydrofolate reductase (DHFR) inhibitor, and a detailed protocol for determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Introduction
This compound is a derivative of Irresistin-16 that demonstrates significant antimicrobial activity, particularly against Pseudomonas aeruginosa.[1][2] Unlike its parent compound, this compound exhibits bacteriostatic activity in rich media.[3] Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[1][4][5] This inhibition disrupts the synthesis of essential precursors for DNA, RNA, and proteins, ultimately leading to the cessation of bacterial growth. This compound has shown potent activity against a range of clinical isolates of P. aeruginosa that are resistant to other known antibiotics.[1][2]
Mechanism of Action: Inhibition of Folate Metabolism
This compound targets and inhibits dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, this compound depletes the cellular pool of THF, thereby halting the synthesis of nucleic acids and proteins, which are necessary for bacterial replication.
Caption: this compound's mechanism of action via DHFR inhibition.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa PA14 | 3.1 | [1][3] |
| Pseudomonas aeruginosa PA01 | <50 | [1] |
| Pseudomonas aeruginosa ATCC 27853 | <50 | [1] |
| ESKAPE Pathogen 1 | <50 | [1] |
| ESKAPE Pathogen 2 | <50 | [1] |
| ESKAPE Pathogen 3 | <50 | [1] |
| ESKAPE Pathogen 4 | <50 | [1] |
| ESKAPE Pathogen 5 | <50 | [1] |
Experimental Protocol: this compound MIC Assay
This protocol details the broth microdilution method for determining the MIC of this compound, a standard and widely accepted technique for antimicrobial susceptibility testing.[6]
1. Materials
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile water or saline
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
-
Micropipettes and sterile tips
2. Preparation of Bacterial Inoculum
a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
b. Inoculate the colonies into a tube containing 3-5 mL of CAMHB.
c. Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer at 625 nm.
d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Preparation of this compound Dilutions
a. Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate.
b. The typical final concentration range to test for this compound against P. aeruginosa could be from 64 µg/mL down to 0.0625 µg/mL. The exact range should be optimized based on the expected MIC.
c. Ensure each well contains 50 µL of the diluted this compound solution.
d. Include a positive control well (bacteria with no drug) and a negative control well (broth with no bacteria).
4. Inoculation and Incubation
a. Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 100 µL.
b. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.
c. Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
5. Determination of MIC
a. After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.
b. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
c. A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the MIC.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. a-folate-inhibitor-exploits-metabolic-differences-in-pseudomonas-aeruginosa-for-narrow-spectrum-targeting - Ask this paper | Bohrium [bohrium.com]
- 6. EUCAST: MIC Determination [eucast.org]
Application Notes and Protocols for Fluorofolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[1][2][3][4][5][6][7][8][9] By disrupting the production of tetrahydrofolate, a key cofactor for the synthesis of nucleotides and certain amino acids, this compound effectively halts cell proliferation.[10][11] It has demonstrated significant activity against the gram-negative bacterium Pseudomonas aeruginosa, including in in vivo infection models, making it a compound of interest for antibiotic development.[1][3][4][6][7][12]
These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions, as well as its stability profile based on available data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2757070-32-7 | [1] |
| Molecular Formula | C₁₆H₁₃FN₆ | [1] |
| Molecular Weight | 308.31 g/mol | [1] |
| Appearance | Typically a solid at room temperature | [1] |
| IC₅₀ (E. coli DHFR) | 2.5 nM | [1][2][8][13] |
| IC₅₀ (human DHFR) | 14.0 nM | [1][8][13] |
Solution Preparation and Stability
Solubility
| Solvent | Solubility | Recommendations & Remarks |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Information not available | May be tested as an alternative solvent. |
| Water/Aqueous Buffers (e.g., PBS) | Sparingly soluble | Not recommended for initial stock solution preparation. Working solutions in aqueous media should be prepared by diluting a DMSO stock solution. |
Stability
Proper storage is crucial to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Recommendations & Remarks |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution in DMSO | -80°C | 6 months | Recommended for long-term storage. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage. Aliquoting is still strongly recommended. | |
| Working Solution in Aqueous Media | 2-8°C or 37°C | Prepare fresh daily | Stability in aqueous solutions at working concentrations has not been determined. For best results, prepare fresh from a frozen DMSO stock for each experiment. |
Light Sensitivity: While specific data on the photosensitivity of this compound is not available, some related compounds, such as fluoroquinolones, are known to be sensitive to UV light.[7][17] Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in foil.
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the degradation of small molecules in solution.[3][5][14] It is critical to aliquot stock solutions into single-use volumes to maintain the compound's integrity.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 308.31 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 3.08 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if dissolution is slow.
-
Aliquoting: Dispense the 10 mM stock solution into single-use, light-protected (amber) aliquots.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).
Diagram: Workflow for this compound Stock Solution Preparation
Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay measures the inhibition of DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified DHFR enzyme (e.g., from E. coli or human)
-
This compound stock solution (10 mM in DMSO)
-
NADPH solution
-
Dihydrofolate (DHF) solution (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Serial Dilutions of this compound: From your 10 mM stock, prepare a series of dilutions in the assay buffer. Ensure the final DMSO concentration in the assay well is below 0.5%.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
NADPH solution
-
Diluted this compound or vehicle control (DMSO in assay buffer)
-
DHFR enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the DHF substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Diagram: DHFR Inhibition Assay Workflow
Mechanism of Action: Inhibition of Folate Synthesis
This compound targets DHFR, a key enzyme in the folate metabolic pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are building blocks for DNA and RNA. By inhibiting DHFR, this compound depletes the pool of tetrahydrofolate (THF), leading to the arrest of DNA synthesis and cell growth.
Diagram: this compound's Inhibition of the Folate Synthesis Pathway
Conclusion
This compound is a promising DHFR inhibitor with potent antibacterial activity. Proper handling, including the use of DMSO for stock solution preparation, aliquoting to prevent freeze-thaw cycles, and protection from light, is essential for obtaining reliable and reproducible experimental results. The provided protocols offer a starting point for researchers working with this compound. Due to the lack of comprehensive stability data in aqueous media, it is strongly recommended that working solutions be prepared fresh for each experiment.
References
- 1. This compound | Bacterial | 2757070-32-7 | Invivochem [invivochem.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules [insights.bio]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. boneandcancer.org [boneandcancer.org]
- 8. microchemlab.com [microchemlab.com]
- 9. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 12. DMSO stock preparation [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimalarial activities of new pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.cn [medchemexpress.cn]
Fluorofolin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2][3] Its inhibitory action disrupts the synthesis of vital cellular components, including nucleotides and amino acids. Notably, this compound has demonstrated significant antibacterial activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa.[1][4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound exerts its biological effect by binding to and inhibiting dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon carriers required for the synthesis of purines, thymidylate, and certain amino acids. By blocking this critical step in the folate pathway, this compound effectively halts DNA synthesis and repair, leading to cell growth inhibition and death.
Signaling Pathway: Folate Metabolism
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
Fluorofolin: Dosage and Administration in Preclinical Animal Models
Application Notes and Protocols for Researchers
The following document provides a comprehensive overview of the dosage and administration of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor, in animal studies. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this compound. The protocols and data presented are synthesized from published research to guide experimental design and execution.
Overview and Mechanism of Action
This compound is a derivative of Irresistin-16 that has demonstrated significant antibacterial activity against Pseudomonas aeruginosa, including strains resistant to known antibiotics[1][2][3][4]. Its mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway[1][2][3][4]. This inhibition disrupts the production of essential precursors for DNA synthesis, leading to bacterial growth inhibition. Notably, this compound's efficacy can be potentiated by co-administration with sulfamethoxazole (SMX), which inhibits an upstream enzyme in the same pathway[1].
A key finding is that while this compound is a broad-spectrum DHFR inhibitor, its selective activity against P. aeruginosa can be achieved in the presence of exogenous thymine. This is because, unlike many other bacteria, P. aeruginosa lacks the necessary enzymes to utilize external thymine, making it uniquely vulnerable to the disruption of its internal thymidine synthesis by this compound[1][2][4].
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and in vivo efficacy parameters of this compound in mouse models.
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice [1]
| Parameter | Value | Animal Model | Administration Route |
| Peak Plasma Concentration (Cmax) | 4.0 µg/mL | Male CD-1 mice (6-8 weeks old) | Oral |
| Half-life (t1/2) | 12.1 hours | Male CD-1 mice (6-8 weeks old) | Oral |
| Plasma Protein Binding | 71.7% | Male CD-1 mice | N/A |
Table 2: In Vivo Dosage and Efficacy in a P. aeruginosa Thigh Infection Model [1][5]
| Treatment Group | Dosage | Animal Model | Administration Route | Outcome |
| This compound | 25 mg/kg | Female CD-1 mice (5-6 weeks old), neutropenic | Subcutaneous | Determined as the Maximum Tolerated Dose (MTD) |
| This compound + SMX | This compound (at MTD) + SMX (100 mg/kg) | Female CD-1 mice (5-6 weeks old), neutropenic | This compound: Subcutaneous; SMX: Intraperitoneal | Significantly inhibited P. aeruginosa growth compared to no treatment or SMX alone. |
| Treatment Schedule | 1 and 12 hours post-infection | Female CD-1 mice (5-6 weeks old), neutropenic | N/A | N/A |
Experimental Protocols
Pharmacokinetics Determination in Mice
This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound following oral administration.
Objective: To determine the plasma concentration-time profile, peak concentration (Cmax), and half-life (t1/2) of this compound.
Animal Model:
-
Species: Mouse
-
Strain: CD-1
-
Sex: Male
-
Age: 6-8 weeks
Procedure:
-
Administer a single oral dose of this compound to the mice.
-
Collect blood samples at multiple time points post-administration.
-
Process the blood samples to separate plasma.
-
Analyze the plasma samples to quantify this compound concentration using a validated analytical method.
-
Plot the plasma concentration versus time to determine pharmacokinetic parameters.
P. aeruginosa Thigh Infection Model
This protocol describes an in vivo efficacy study of this compound in a neutropenic mouse model of P. aeruginosa thigh infection.
Objective: To evaluate the antibacterial activity of this compound, alone or in combination with sulfamethoxazole (SMX), against P. aeruginosa in vivo.
Animal Model:
-
Species: Mouse
-
Strain: CD-1
-
Sex: Female
-
Age: 5-6 weeks
Procedure:
-
Induce neutropenia in the mice by intraperitoneal administration of cyclophosphamide.
-
On day 0, infect the mice intramuscularly in the thigh with a known concentration of P. aeruginosa (e.g., 5.33 log CFU per thigh).
-
At 1 and 12 hours post-infection, administer the treatment regimens:
-
Vehicle control
-
This compound (subcutaneously)
-
SMX (intraperitoneally)
-
This compound + SMX
-
-
At a predetermined time point post-treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue and perform serial dilutions.
-
Plate the dilutions on appropriate agar medium to determine the bacterial load (CFU per thigh).
-
Compare the bacterial counts between treatment groups to assess efficacy.
Mechanism of Action Signaling Pathway
This compound targets the folate biosynthesis pathway, which is essential for bacterial survival. The diagram below illustrates the mechanism of action of this compound and its synergistic interaction with sulfamethoxazole (SMX).
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorofolin in Bacterial Culture and Sensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofolin is a potent, narrow-spectrum antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2][3] It demonstrates significant activity against a range of bacteria, most notably Pseudomonas aeruginosa, a pathogen known for its high levels of antibiotic resistance.[1][4] Unlike its parent compound, Irresistin-16, this compound exhibits bacteriostatic activity in rich media and does not cause significant disruption of bacterial membrane permeability, suggesting a more targeted mechanism of action.[1] These characteristics make this compound a promising candidate for further investigation and development in the fight against multidrug-resistant infections.
These application notes provide detailed protocols for the use of this compound in bacterial culture and sensitivity testing, including minimum inhibitory concentration (MIC) determination and time-kill assays.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway.[1][2][3] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking DHFR, this compound prevents the regeneration of tetrahydrofolate from dihydrofolate, leading to a depletion of the precursors necessary for DNA synthesis and repair, ultimately inhibiting bacterial growth.[1]
Inhibition of the folate pathway is a well-established antibacterial strategy. However, many bacteria have developed resistance to common DHFR inhibitors like trimethoprim (TMP).[1] this compound has shown efficacy against strains resistant to other DHFR inhibitors.[1]
Quantitative Data
The following tables summarize the in vitro activity of this compound against various bacterial strains.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| E. coli DHFR (FolA) | 2.5 ± 1.1 | [1] |
| Human DHFR | 14.0 ± 4 | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa PA14 | 3.1 | [1][3] |
| Pseudomonas aeruginosa PA01 | - | [2] |
| Pseudomonas aeruginosa ATCC 27853 | - | [2] |
| ESKAPE Pathogens | <50 | [1][3] |
Note: Specific MIC values for P. aeruginosa PA01, ATCC 27853, and the individual ESKAPE pathogens were not detailed in the provided search results but are stated to be under 50 µg/mL.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Serial Dilutions:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution, diluted to the desired starting concentration, to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Protocol 2: Time-Kill Assay
This assay determines the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
Procedure:
-
Prepare Cultures:
-
Inoculate CAMHB with the test bacterium and incubate until the culture reaches the logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in several flasks.
-
-
Add this compound:
-
Add this compound to the flasks at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control flask with no antibiotic.
-
-
Incubate and Sample:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Determine Viable Counts:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of colony-forming units per milliliter (CFU/mL).
-
-
Analyze Data:
-
Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Resistance and Synergy
Resistance to this compound has been observed to emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN in P. aeruginosa.[1]
This compound has demonstrated significant synergy when used in combination with sulfamethoxazole (SMX), an inhibitor of dihydropteroate synthase, which acts earlier in the folate synthesis pathway.[1] This combination can lower the effective MIC of this compound.[1] A checkerboard assay can be used to quantify this synergistic effect.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a promising DHFR inhibitor with potent activity against clinically relevant bacteria, including multidrug-resistant P. aeruginosa. The protocols provided here offer standardized methods for evaluating its efficacy in a laboratory setting. Further research into its spectrum of activity, in vivo efficacy, and potential for combination therapy is warranted.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. a-folate-inhibitor-exploits-metabolic-differences-in-pseudomonas-aeruginosa-for-narrow-spectrum-targeting - Ask this paper | Bohrium [bohrium.com]
Application Note: Evaluating the Efficacy of Fluorofolin Against Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces. These biofilms pose a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system. The development of novel anti-biofilm agents is a critical area of research. Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway of bacteria.[1][2][3] By disrupting the synthesis of vital precursors for DNA, RNA, and protein synthesis, this compound exhibits broad-spectrum antibiotic activity, including against problematic pathogens like Pseudomonas aeruginosa.[1][2][4] This application note provides detailed protocols for evaluating the efficacy of this compound in preventing and disrupting bacterial biofilm formation.
Mechanism of Action: Inhibition of Folate Synthesis
This compound targets and inhibits the bacterial enzyme dihydrofolate reductase (DHFR), also known as FolA.[2][5] This enzyme is crucial for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids (e.g., methionine and glycine). By blocking DHFR, this compound depletes the bacterial cell's THF pool, leading to a halt in DNA replication and protein synthesis, ultimately causing cell death.[6][7] This metabolic disruption also hinders the complex processes required for biofilm formation and maturation.
Caption: this compound inhibits DHFR, blocking THF synthesis and disrupting biofilm formation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Before assessing anti-biofilm activity, it is essential to determine the MIC of this compound against the planktonic (free-floating) form of the target bacterium. This provides a baseline for selecting appropriate concentrations for biofilm assays.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB or Mueller-Hinton Broth - MHB).
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10⁵ CFU/mL). Include positive (bacteria, no drug) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound to prevent the initial formation of biofilms.
Caption: Workflow for the Crystal Violet (CV) biofilm inhibition assay.
Methodology:
-
Inoculation: Add 100 µL of standardized bacterial culture (1 x 10⁶ CFU/mL) and 100 µL of this compound solution (at concentrations ranging from sub-MIC to supra-MIC values) to the wells of a flat-bottom 96-well plate.[8]
-
Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at 37°C.[9]
-
Washing: Carefully discard the supernatant. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.[10]
-
Fixation: Fix the remaining biofilm by air-drying or by heating at 60°C for 30-60 minutes.[8]
-
Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[11]
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with deionized water until the control wells (without bacteria) are colorless.
-
Solubilization: Add 200 µL of 33% acetic acid or absolute ethanol to each well to dissolve the bound dye.[8][9]
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader.[8][11] The percentage of biofilm inhibition is calculated relative to the untreated control.
Biofilm Viability Assay (MTT Method)
This assay determines the metabolic activity of the cells within the biofilm after treatment with this compound, providing insight into cell viability.
Methodology:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the crystal violet assay (steps 1 & 2), either in the presence of this compound (inhibition) or by adding this compound to pre-formed biofilms (disruption).
-
Washing: After incubation, remove the supernatant and wash the biofilms twice with PBS to remove planktonic cells and residual drug.[12]
-
MTT Addition: Add 100 µL of PBS and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14]
-
Solubilization: Discard the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13][14]
-
Quantification: Measure the absorbance at 570 nm.[14] The absorbance is directly proportional to the number of viable cells in the biofilm.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the qualitative and quantitative assessment of biofilm structure, thickness, and cell viability in three dimensions.
Methodology:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or chamber slides) with or without this compound.
-
Staining: After the incubation period, gently wash the biofilm with PBS. Stain the biofilm using a LIVE/DEAD viability kit (e.g., containing SYTO 9 and propidium iodide) according to the manufacturer's protocol.[15][16] SYTO 9 (green fluorescence) stains all cells, while propidium iodide (red fluorescence) only penetrates cells with compromised membranes (dead cells).[17][18]
-
Imaging: Visualize the stained biofilm using a confocal microscope. Acquire Z-stack images (a series of images at different depths) to reconstruct the 3D architecture.[15]
-
Image Analysis: Use imaging software (e.g., ImageJ, ZEN software) to analyze the Z-stacks.[15][17] This allows for the quantification of biofilm thickness, biovolume, and the ratio of live to dead cells.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Biofilm Inhibition by this compound (Crystal Violet Assay)
| This compound (µg/mL) | Mean Absorbance (OD₅₇₀) ± SD | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 0.5 x MIC | 0.88 ± 0.05 | 29.6% |
| 1 x MIC | 0.45 ± 0.04 | 64.0% |
| 2 x MIC | 0.15 ± 0.02 | 88.0% |
| 4 x MIC | 0.06 ± 0.01 | 95.2% |
Table 2: Biofilm Cell Viability after this compound Treatment (MTT Assay)
| This compound (µg/mL) | Mean Absorbance (OD₅₇₀) ± SD | % Viability Reduction |
| 0 (Control) | 0.95 ± 0.06 | 0% |
| 0.5 x MIC | 0.71 ± 0.04 | 25.3% |
| 1 x MIC | 0.33 ± 0.03 | 65.3% |
| 2 x MIC | 0.12 ± 0.02 | 87.4% |
| 4 x MIC | 0.05 ± 0.01 | 94.7% |
Table 3: CLSM Image Analysis Summary
| Treatment | Average Biofilm Thickness (µm) | Live/Dead Cell Ratio | Biovolume (µm³/µm²) |
| Control | 45.2 ± 3.5 | 9.8 (Green/Red) | 40.1 ± 2.8 |
| 2 x MIC this compound | 12.6 ± 1.8 | 0.7 (Green/Red) | 10.5 ± 1.5 |
Conclusion
The protocols described provide a comprehensive framework for evaluating the anti-biofilm properties of this compound. By combining quantification of biofilm biomass (Crystal Violet), assessment of cell viability (MTT), and detailed structural analysis (CLSM), researchers can obtain robust and multi-faceted data. This information is crucial for understanding the potential of this compound as a therapeutic agent for treating biofilm-associated infections in drug development pipelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Bacterial | 2757070-32-7 | Invivochem [invivochem.com]
- 4. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal violet assay [bio-protocol.org]
- 9. static.igem.org [static.igem.org]
- 10. Crystal violet biofilm assay [bio-protocol.org]
- 11. Crystal violet staining protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. 4.5.2. Biofilm Cell Viability MTT Assay [bio-protocol.org]
- 14. Susceptibility of Staphylococcus aureus biofilms to reactive discharge gases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Resistance to Fluorofolin
Welcome to the technical support center for Fluorofolin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand the mechanisms of resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: My Pseudomonas aeruginosa culture, which was initially sensitive to this compound, is now showing resistance. What are the likely mechanisms?
A1: The most probable mechanisms for acquired resistance to this compound in P. aeruginosa are the overexpression of efflux pumps or mutations in the drug's target, dihydrofolate reductase (DHFR).[1][2] Specifically, you should investigate:
-
Efflux Pump Overexpression: Increased expression of the MexCD-OprJ or MexEF-OprN efflux pumps is a common mechanism.[1][2][3] This can be caused by mutations in regulatory genes, such as nfxB, which represses the expression of the MexCD-OprJ pump.[1]
-
DHFR Mutations: Alterations in the folA gene encoding DHFR can reduce the binding affinity of this compound. The presence of the dfrB5 mutant DHFR allele has been observed in resistant clinical isolates.[1]
Q2: I am trying to experimentally induce this compound resistance in P. aeruginosa. What should I expect in terms of frequency and cross-resistance?
A2: The frequency of resistance to this compound has been reported to be 1 in 1.5 x 10^6 cells when plating on agar with 4x MIC of the drug.[1] You should be aware of potential cross-resistance. For instance, mutants with an overexpressed MexCD-OprJ pump due to nfxB mutations have shown cross-resistance to ciprofloxacin.[1] However, a study of clinical isolates did not find cross-resistance to both this compound and ciprofloxacin, suggesting this may be more common in lab-generated mutants.[1]
Q3: Does the development of resistance to this compound have any fitness cost for the bacteria?
A3: Yes, there is evidence that acquiring resistance to this compound can lead to a decrease in bacterial virulence.[1] Mutants that overexpress the MexCD-OprJ and MexEF-OprN efflux pumps have been shown to have attenuated pathogenesis.[1][2][3][4]
Q4: How does the resistance profile of this compound compare to other antibiotics?
A4: In a panel of antibiotic-resistant clinical isolates of P. aeruginosa, the resistance frequency to this compound was lower than that of ciprofloxacin, gentamicin, and meropenem.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent MIC values for this compound | Contamination of the bacterial culture; improper storage of this compound stock solution; variability in inoculum density. | Verify the purity of your culture. Prepare fresh this compound stock solutions and store them appropriately. Standardize your inoculum preparation. |
| Failure to isolate this compound-resistant mutants | Insufficient selective pressure; low plating density. | Increase the concentration of this compound in your selective media (e.g., 4x MIC).[1] Increase the number of cells plated. |
| Resistant mutants show reduced growth rate or virulence | This is an expected fitness cost associated with some resistance mechanisms, such as efflux pump overexpression.[1][2][3][4] | Characterize the growth kinetics and virulence of your resistant mutants compared to the wild-type strain. This is a valid finding. |
| Unexpected cross-resistance to other antibiotics | The mechanism of resistance may be a broad-spectrum efflux pump. | Test your resistant isolates against a panel of antibiotics to determine the cross-resistance profile. This can provide clues about the underlying resistance mechanism. For example, cross-resistance with ciprofloxacin may suggest MexCD-OprJ overexpression.[1] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Enzyme | Organism | IC50 (nM) |
| Dihydrofolate Reductase (DHFR) | E. coli | 2.5 ± 1.1[1] |
| Dihydrofolate Reductase (DHFR) | Human | 14.0 ± 4[1] |
Table 2: Comparative Resistance Frequencies in P. aeruginosa
| Antibiotic | Resistance Frequency |
| This compound | Lower than Ciprofloxacin and Meropenem[1] |
| Ciprofloxacin | Higher than this compound[1] |
| Meropenem | Higher than this compound[1] |
| Gentamicin | Similar to this compound[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony of P. aeruginosa and inoculate it into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.5 (logarithmic growth phase).
-
Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in CAMHB.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Isolation of this compound-Resistant Mutants
-
Bacterial Culture:
-
Grow a culture of P. aeruginosa to late logarithmic or early stationary phase.
-
-
Selection of Mutants:
-
Plate a high density of the bacterial culture (e.g., 10^8 cells) onto LB agar plates containing this compound at a concentration of 4x the MIC.[1]
-
-
Incubation and Isolation:
-
Incubate the plates at 37°C for 24-48 hours.
-
Colonies that grow on the selective plates are potential resistant mutants.
-
Isolate individual colonies and re-streak them on fresh selective agar to confirm resistance.
-
-
Confirmation of Resistance:
-
Perform MIC testing on the isolated mutants to quantify the level of resistance.
-
Protocol 3: Gene Expression Analysis of Efflux Pumps by RT-qPCR
-
RNA Extraction:
-
Grow wild-type and this compound-resistant P. aeruginosa strains to mid-log phase.
-
Extract total RNA from the bacterial cells using a commercial RNA purification kit.
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the purified RNA using a reverse transcription kit with random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the efflux pump genes (mexC, mexD, oprJ, mexE, mexF, oprN) and a housekeeping gene (e.g., rpoD) for normalization.
-
Use a SYBR Green-based qPCR master mix.
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative expression of the efflux pump genes in the resistant mutants compared to the wild-type strain using the ΔΔCt method.
-
Visualizations
Caption: Mechanisms of this compound resistance in P. aeruginosa.
Caption: Workflow for investigating this compound resistance.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Fluorofolin Resistance in Pseudomonas aeruginosa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorofolin and Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: My P. aeruginosa strain is showing high resistance to this compound. What are the likely mechanisms?
A1: The primary mechanism of acquired resistance to this compound in P. aeruginosa is the overexpression of Resistance-Nodulation-Division (RND) family efflux pumps.[1][2][3][4] Specifically, mutations in regulatory genes can lead to the upregulation of the MexCD-OprJ and MexEF-OprN efflux systems.[1][2][3][4] These pumps actively transport this compound out of the bacterial cell, preventing it from reaching its target, dihydrofolate reductase (DHFR).
Q2: I've isolated a this compound-resistant mutant. How can I confirm if efflux pump overexpression is the cause?
A2: You can perform a synergy assay using an efflux pump inhibitor (EPI). A commonly used broad-spectrum EPI for P. aeruginosa is Phenylalanine-Arginine β-Naphthylamide (PAβN).[5][6][7][8][9] A significant reduction (typically a four-fold or greater decrease) in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the EPI is a strong indicator of efflux-mediated resistance.
Q3: Are there any known trade-offs associated with this compound resistance in P. aeruginosa?
A3: Yes, there is a known fitness cost associated with the overexpression of the MexCD-OprJ and MexEF-OprN efflux pumps.[1][2][3][4] This can manifest as a decrease in bacterial pathogenesis. Overexpression of these pumps has been linked to a reduction in the expression of the Type III Secretion System (T3SS), a key virulence factor in P. aeruginosa.[10][11]
Q4: Besides using EPIs, are there other strategies to combat this compound resistance?
A4: While EPIs are a direct approach to counteract efflux-mediated resistance, combination therapy is another promising strategy. For instance, combining this compound with sulfamethoxazole has been shown to have a synergistic effect. Additionally, since P. aeruginosa cannot utilize exogenous thymine, supplementing media with thymine can selectively inhibit its growth when treated with a DHFR inhibitor like this compound, while other bacteria that can scavenge thymine may be spared.[1][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in this compound MIC results. | Inoculum size variation. Inconsistent incubation time or temperature. | Standardize your inoculum preparation using a spectrophotometer (e.g., OD600 of 0.5). Ensure consistent incubation conditions (time and temperature) across all experiments. |
| This compound appears inactive against my P. aeruginosa strain. | Intrinsic or acquired resistance. | First, confirm the activity of your this compound stock on a susceptible control strain (e.g., PA14). If the stock is active, your strain likely possesses resistance mechanisms. Perform an EPI synergy assay to test for efflux pump overexpression. |
| My EPI synergy assay with PAβN did not show a significant reduction in MIC. | The resistance mechanism may not be efflux-mediated or involves an efflux pump not inhibited by PAβN. The concentration of PAβN may be suboptimal. | Consider other resistance mechanisms such as target modification (mutations in DHFR). Titrate the concentration of PAβN to ensure it is used at an effective, non-toxic concentration. |
| Difficulty in isolating this compound-resistant mutants. | Low mutation frequency. Inappropriate selection pressure. | Increase the number of cells plated on selective media (containing this compound). Use a concentration of this compound that is 2-4 times the MIC of the parental strain for mutant selection. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Organism/Enzyme | Value | Reference |
| MIC | P. aeruginosa PA14 | 3.1 µg/mL | [1] |
| IC50 | E. coli DHFR (FolA) | 2.5 ± 1.1 nM | [1] |
| IC50 | Human DHFR | 14.0 ± 4 nM | [1] |
Table 2: Effect of Efflux Pump Inhibitor (PAβN) on Fluoroquinolone MIC in P. aeruginosa
| Antibiotic | Fold Reduction in MIC with PAβN | Reference |
| Levofloxacin | 16 to 64-fold | [9] |
| Ciprofloxacin | 2 to 4-fold | [9] |
| Levofloxacin | 8-fold | [5] |
Note: Data for this compound with PAβN is not yet widely published, but the data for fluoroquinolones, which are also subject to efflux, provides a strong rationale for this approach.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial Inoculum: Culture P. aeruginosa in Mueller-Hinton Broth (MHB) to mid-log phase (OD600 ≈ 0.5). Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of this compound in MHB across the wells of the 96-well plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Efflux Pump Inhibitor (EPI) Synergy Assay
-
Prepare Reagents: Prepare stock solutions of this compound and the EPI (e.g., PAβN).
-
Determine MIC of EPI: First, determine the MIC of the EPI alone to ensure that the concentration used in the synergy assay is non-inhibitory.
-
Set up Synergy Plate: Prepare two sets of serial dilutions of this compound in a 96-well plate as described in the MIC protocol.
-
Add EPI: To one set of dilutions, add a fixed, sub-inhibitory concentration of the EPI (e.g., 20 µg/mL of PAβN) to each well.
-
Inoculate and Incubate: Inoculate both sets of plates with the P. aeruginosa suspension and incubate as described above.
-
Calculate Fold Reduction: Determine the MIC of this compound in the absence and presence of the EPI. A ≥4-fold reduction in the MIC with the EPI is considered significant.
Intrabacterial Drug Accumulation Assay
This protocol is a generalized method for measuring intracellular drug concentrations.
-
Bacterial Culture: Grow P. aeruginosa to mid-log phase (OD600 ≈ 0.5-0.6).
-
Drug Exposure: Add this compound to the culture at a defined concentration and incubate at 37°C with shaking.
-
Sample Collection: At various time points (e.g., 0, 15, 30, 60 minutes), remove aliquots of the culture.
-
Quenching and Washing: Immediately pellet the bacteria by centrifugation at 4°C. Wash the cell pellet with ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Lyse the bacterial cells using a suitable method (e.g., sonication or chemical lysis) to release the intracellular contents.
-
Quantification: Separate the cell debris by centrifugation and analyze the supernatant for this compound concentration using Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizations
Caption: Mechanism of this compound action and resistance in P. aeruginosa.
Caption: Workflow for investigating efflux pump-mediated resistance using an EPI.
Caption: The trade-off between this compound resistance and virulence in P. aeruginosa.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Overexpression of the multidrug efflux pumps MexCD-OprJ and MexEF-OprN is associated with a reduction of type III secretion in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. a-folate-inhibitor-exploits-metabolic-differences-in-pseudomonas-aeruginosa-for-narrow-spectrum-targeting - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Optimizing Fluorofolin Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fluorofolin concentration for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dihydrofolate reductase (DHFR) inhibitor.[1][2] Its primary mechanism of action is to block the enzyme DHFR, which is essential for the synthesis of nucleotides, and consequently, for DNA replication and cell proliferation.[3][4][5] By inhibiting DHFR, this compound disrupts the folate metabolism pathway, leading to cell growth arrest and death.[6][7]
Q2: What are the potential therapeutic applications of this compound currently under investigation?
This compound has demonstrated potent activity as a narrow-spectrum antibiotic against Pseudomonas aeruginosa, including drug-resistant strains, both in culture and in a mouse thigh infection model.[1][3][8] Given its mechanism as a DHFR inhibitor, a class of drugs used in cancer chemotherapy, its potential as an anticancer agent is also a subject of interest, although direct in vivo cancer studies with this compound are not yet published.[1][3][4]
Q3: How does this compound's efficacy compare between bacterial and human DHFR?
This compound exhibits a modest selectivity for bacterial DHFR over human DHFR in vitro. The IC50 (the concentration required to inhibit 50% of the enzyme's activity) for E. coli DHFR is approximately 2.5 ± 1.1 nM, while for human DHFR, it is 14.0 ± 4 nM.[3]
Q4: Can the efficacy of this compound be enhanced with combination therapy?
Yes, the antibiotic activity of this compound against P. aeruginosa can be significantly potentiated by co-administration with sulfamethoxazole (SMX).[3] SMX inhibits an earlier step in the folate synthesis pathway, leading to a synergistic effect.[3] This combination can reduce the minimum inhibitory concentration (MIC) of this compound, making it more effective at lower, more tolerable doses in vivo.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Toxicity or Adverse Effects in Animal Models | - Dose is too high.- Off-target effects.- Animal model sensitivity. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Review the literature for known toxicities of DHFR inhibitors and monitor for specific side effects (e.g., myelosuppression, gastrointestinal toxicity).- Consider co-administration with leucovorin (folinic acid) as a rescue agent to mitigate toxicity in non-target cells, a common strategy with DHFR inhibitors like methotrexate.[4] |
| Lack of Efficacy in In Vivo Model | - Suboptimal dosage or dosing frequency.- Poor bioavailability or rapid clearance.- Development of resistance.- Inappropriate animal model. | - Optimize the dosing regimen based on pharmacokinetic (PK) data. Consider more frequent administration or a continuous infusion model if the drug has a short half-life.- Characterize the PK profile of this compound in your specific animal model. The formulation and route of administration may need to be adjusted.- For antibiotic studies, resistance can emerge through overexpression of efflux pumps.[1] For cancer studies, mechanisms of resistance to DHFR inhibitors are well-documented and can include DHFR gene amplification or mutations.- Ensure the chosen animal model is appropriate for the disease being studied and that the target (e.g., the specific bacterial strain or cancer cell line) is sensitive to this compound. |
| Inconsistent Results Between Experiments | - Variability in drug preparation.- Inconsistent animal handling and procedures.- Biological variability in animals. | - Prepare fresh this compound solutions for each experiment and ensure complete solubilization.- Standardize all experimental procedures, including animal age, weight, and health status, as well as the timing of drug administration and sample collection.- Increase the number of animals per group to improve statistical power and account for biological variability. |
| Difficulty in Translating In Vitro Potency to In Vivo Efficacy | - Poor drug exposure at the target site.- High plasma protein binding.- Rapid metabolism. | - Conduct PK/PD (pharmacokinetic/pharmacodynamic) modeling to establish the relationship between drug exposure and the desired therapeutic effect.- Measure the free (unbound) concentration of this compound in plasma, as this is the pharmacologically active fraction. This compound has been reported to have a plasma protein binding of 71.7% in mice.[3]- Investigate the metabolic stability of this compound in liver microsomes from the animal species being used. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| E. coli Dihydrofolate Reductase (DHFR) | 2.5 ± 1.1 | [3] |
| Human Dihydrofolate Reductase (DHFR) | 14.0 ± 4 | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Administration Route | Oral (PO) | Single 200 mg/kg dose in neutropenic CD-1 mice | [3] |
| Peak Plasma Concentration (Cmax) | 4.0 µg/mL | - | [3] |
| Half-life (t1/2) | 12.1 hours | - | [3] |
| Plasma Protein Binding | 71.7% | - | [3] |
| Maximum Tolerated Dose (Subcutaneous) | 25 mg/kg | In a murine thigh infection model | [3] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use healthy mice of a specific strain, age, and sex (e.g., 6-8 week old female BALB/c mice).
-
Drug Preparation: Prepare this compound in a sterile vehicle suitable for the intended route of administration (e.g., saline with 5% DMSO and 10% Tween 80 for intraperitoneal injection). Prepare a range of concentrations.
-
Dose Escalation:
-
Divide mice into groups of 3-5.
-
Administer a single dose of this compound to the first group at a starting dose (e.g., 10 mg/kg).
-
Observe the animals daily for signs of toxicity (e.g., weight loss, ruffled fur, lethargy, changes in behavior) for at least 7 days.
-
If no severe toxicity is observed, escalate the dose in the next group by a predetermined factor (e.g., 1.5x or 2x).
-
Continue dose escalation until signs of dose-limiting toxicity (e.g., >20% weight loss, severe clinical signs) are observed.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause dose-limiting toxicity.
-
Data Collection: Record body weight, clinical observations, and any mortalities daily. At the end of the study, perform necropsy and collect major organs for histopathological analysis.
Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model of Cancer
-
Cell Culture: Culture a human cancer cell line known to be sensitive to DHFR inhibitors (e.g., certain breast or lung cancer cell lines).
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Inject a specific number of cells (e.g., 1 x 10^6) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Treat the mice with this compound at one or more doses below the MTD, administered via a predetermined route and schedule (e.g., daily intraperitoneal injections for 14 days).
-
The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Visualizations
Caption: Mechanism of action of this compound as a DHFR inhibitor.
Caption: General workflow for an in vivo cancer efficacy study.
Caption: A logical approach to troubleshooting in vivo this compound studies.
References
- 1. research.monash.edu [research.monash.edu]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
potential off-target effects of Fluorofolin in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Fluorofolin in a research setting. It includes troubleshooting guides and frequently asked questions to address potential issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise when working with this compound.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) values for P. aeruginosa | 1. Inoculum variability: The density of the initial bacterial culture can affect the apparent MIC. 2. Media composition: The presence of thymine, methionine, or inosine in the media can interfere with this compound's mechanism of action. 3. Solvent effects: High concentrations of the solvent (e.g., DMSO) may have slight inhibitory effects or affect compound solubility. | 1. Standardize inoculum: Ensure you are using a standardized inoculum density (e.g., 5 x 10^5 CFU/mL) for all experiments. 2. Use defined media: For mechanism-of-action studies, use a minimal medium with known concentrations of supplements. Avoid rich media like LB if assessing the impact of thymine salvage. 3. Run solvent controls: Always include a vehicle control with the same concentration of solvent used in your experimental wells. |
| Loss of this compound efficacy in long-term bacterial cultures | Development of resistance: Prolonged exposure to this compound can lead to the selection of resistant mutants, primarily through the overexpression of efflux pumps like MexCD-OprJ and MexEF-OprN[1][2][3][4]. | 1. Sequence verification: If resistance is suspected, sequence genes known to be involved in resistance, such as nfxB (regulator of MexCD-OprJ) and mexS (regulator of MexEF-OprN)[5]. 2. Use combination therapy: In some experimental models, co-administration with other antibiotics, like sulfamethoxazole (SMX), may reduce the emergence of resistance[1]. 3. Limit exposure duration: Design experiments to use the shortest effective duration of this compound treatment. |
| Unexpected cytotoxicity in mammalian cell lines | Off-target inhibition of human DHFR: this compound has a higher IC50 for human dihydrofolate reductase (DHFR) compared to bacterial DHFR, but at high concentrations, it can still inhibit the human enzyme, leading to cytotoxic effects[1][6]. | 1. Dose-response curve: Perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line. 2. Folate supplementation: In your cell culture medium, consider supplementing with folinic acid (leucovorin) or thymidine to bypass the DHFR inhibition and rescue mammalian cells. 3. Use lower concentrations: If the experimental design allows, use the lowest effective concentration of this compound to minimize off-target effects on mammalian cells. |
| This compound appears to be bacteriostatic, not bactericidal | Mechanism of action: this compound is a bacteriostatic agent in rich media, meaning it inhibits bacterial growth rather than killing the bacteria directly[1]. This is in contrast to its parent compound, Irresistin-16, which has bactericidal activity due to membrane disruption[1]. | This is the expected behavior of this compound. If a bactericidal effect is required for your experiment, consider using a different class of antibiotic or using this compound in combination with a bactericidal agent. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antibiotic that functions as a potent inhibitor of dihydrofolate reductase (DHFR)[1][6][7]. By binding to DHFR, it blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the synthesis of purines, thymidine, and certain amino acids, thereby inhibiting bacterial growth[5][8].
Q2: What is the key advantage of this compound against Pseudomonas aeruginosa?
A2: P. aeruginosa is intrinsically resistant to many known DHFR inhibitors, such as trimethoprim (TMP)[1]. This compound, however, shows potent activity against a wide range of clinical P. aeruginosa isolates[1][2][3]. Furthermore, its efficacy can be made selective for P. aeruginosa in mixed bacterial cultures by supplementing the medium with thymine. Most other bacteria can use this exogenous thymine to bypass DHFR inhibition, but P. aeruginosa lacks the necessary enzymes to do so[1][2][3][5].
Technical Specifications
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO (up to 100 mg/mL)[7]. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months[7].
Q4: Does this compound have off-target effects on mammalian cells?
A4: The primary off-target concern is the inhibition of human DHFR. This compound is more selective for bacterial DHFR, but it can inhibit the human enzyme at higher concentrations (IC50 of 14.0 ± 4 nM for human DHFR vs. 2.5 ± 1.1 nM for E. coli DHFR)[1][6]. Unlike its parent compound, Irresistin-16, this compound does not cause significant disruption of cell membranes, which reduces its general cytotoxicity[1][5].
Experimental Design
Q5: I am seeing no effect of this compound on E. coli growth. What could be the reason?
A5: The growth medium may be supplemented with thymine, methionine, and inosine (TMI). Supplementation with TMI can rescue E. coli from DHFR-mediated growth inhibition by this compound[1]. This is a key difference from P. aeruginosa, which cannot be rescued by TMI supplementation[1][5].
Q6: How can I confirm that this compound is inhibiting DHFR in my experiment?
A6: You can perform metabolomics analysis on treated bacterial cells. Inhibition of DHFR by this compound leads to an upregulation of purine and dTTP intermediates[5]. Alternatively, you can perform an in vitro enzymatic assay using purified DHFR to directly measure the inhibition of NADPH consumption[1][8].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the common DHFR inhibitor, Trimethoprim (TMP), for comparison.
Table 1: In Vitro Inhibitory Concentrations
| Compound | Target | IC50 (nM) | Organism | Reference |
| This compound | DHFR (FolA) | 2.5 ± 1.1 | E. coli | [1] |
| This compound | DHFR | 14.0 ± 4 | Human | [1][6] |
| Trimethoprim (TMP) | DHFR (FolA) | 8.7 ± 3.6 | E. coli | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | P. aeruginosa PA14 | 3.1 | [1][6][7] |
| Trimethoprim (TMP) | P. aeruginosa | > 100 | [1] |
Table 3: Pharmacokinetic & Binding Properties
| Parameter | Value | Species | Reference |
| Predicted Binding Affinity to P. aeruginosa DHFR | -9.104 kcal/mol | N/A | [1][4] |
| Plasma Protein Binding | 71.7% | Mouse | [7] |
| Peak Concentration (Oral Admin.) | 4.0 µg/mL | Mouse | [7] |
| Half-life (Oral Admin.) | 12.1 h | Mouse | [7] |
Key Experimental Protocols
DHFR Enzymatic Activity Assay
This protocol is adapted from the methodology described in the literature[1][8].
-
Reagents:
-
Purified DHFR enzyme (e.g., from E. coli or human)
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well UV-transparent plate, add the purified DHFR enzyme and the this compound dilutions (or DMSO for control).
-
Initiate the reaction by adding a mixture of NADPH (final concentration ~60 µM) and DHF (final concentration ~100 µM).
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to the consumption of NADPH.
-
Calculate the rate of reaction for each this compound concentration.
-
Normalize the rates to the DMSO control and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows standard broth microdilution methods.
-
Reagents:
-
Bacterial strain of interest (e.g., P. aeruginosa PA14)
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a 2-fold serial dilution of this compound in the growth medium in the wells of a 96-well plate.
-
Prepare a bacterial inoculum suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria, no drug) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound via inhibition of Dihydrofolate Reductase (DHFR).
Experimental Workflow: MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Selective Targeting of P. aeruginosa
Caption: Logic for selective targeting of P. aeruginosa using this compound with thymine.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. a-folate-inhibitor-exploits-metabolic-differences-in-pseudomonas-aeruginosa-for-narrow-spectrum-targeting - Ask this paper | Bohrium [bohrium.com]
- 6. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
improving the solubility and delivery of Fluorofolin
Welcome to the technical support center for Fluorofolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational antibiotic that functions as a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2][3] By inhibiting DHFR, this compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the production of purines, thymidylate, and certain amino acids.[4][5] This ultimately inhibits DNA and RNA synthesis, leading to a bacteriostatic effect against susceptible bacteria.[4] It has demonstrated significant activity against Pseudomonas aeruginosa.[6][7]
Q2: What are the basic physicochemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2757070-32-7 | [1] |
| Molecular Formula | C₁₆H₁₃FN₆ | [1] |
| Molecular Weight | 308.31 g/mol | [1] |
| Appearance | Solid at room temperature | [1] |
Q3: What is the aqueous solubility of this compound?
A3: this compound has low aqueous solubility, estimated to be less than 1 mg/mL.[1] The frequent use of dimethyl sulfoxide (DMSO) as a solvent in in vitro studies further suggests its poor solubility in aqueous solutions.[4]
Q4: How should I prepare a stock solution of this compound?
A4: For in vitro assays, it is recommended to prepare a stock solution in 100% DMSO.[1][4] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Q5: Are there any known potentiators for this compound?
A5: Yes, the antibiotic sulfamethoxazole (SMX) has been shown to act synergistically with this compound.[4] SMX inhibits an earlier step in the folate synthesis pathway, and its combination with this compound can significantly lower the minimum inhibitory concentration (MIC) of this compound against P. aeruginosa.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Media
-
Problem: After diluting a DMSO stock solution into aqueous culture media or buffer, a precipitate forms.
-
Cause: This is due to the low aqueous solubility of this compound. The final concentration of DMSO in the aqueous solution may not be sufficient to keep the compound dissolved.
-
Solutions:
-
Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound if experimentally feasible.
-
Increase Cosolvent Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for your experimental system (typically ≤1%, but this should be validated).
-
Use a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant like Tween 80 (e.g., 0.1-0.5%) to the final solution can help maintain solubility.
-
Sonication: Briefly sonicate the final solution after dilution to help dissolve any microscopic precipitates.
-
Issue 2: Inconsistent Results in In Vitro Assays
-
Problem: High variability is observed between replicate wells or experiments.
-
Cause: This can be due to inconsistent solubility, compound adsorption to plasticware, or degradation.
-
Solutions:
-
Pre-wet Pipette Tips: When working with DMSO stock solutions, pre-wet the pipette tip with the stock solution before transferring to minimize volume errors.
-
Vortex Dilutions Thoroughly: Ensure complete mixing when making serial dilutions and when adding the compound to the final assay medium.
-
Use Low-Binding Plates: If you suspect adsorption to plastic is an issue, consider using low-protein-binding microplates.
-
Prepare Fresh Dilutions: Do not use diluted aqueous solutions of this compound that have been stored for extended periods. Prepare them fresh for each experiment from a frozen DMSO stock.
-
Issue 3: Poor Bioavailability or Vehicle Toxicity in Animal Studies
-
Problem: Difficulty in achieving desired plasma concentrations in vivo, or observation of adverse effects from the delivery vehicle.
-
Cause: The poor solubility of this compound necessitates the use of non-aqueous vehicles, which can have their own toxicities or may not effectively deliver the compound.
-
Solutions & Recommended Formulations:
-
For Injection (IV/IP/SC): A common strategy for compounds with low water solubility is to use a mixture of solvents. A suggested starting formulation is a 3-part system.[1]
-
Vehicle Composition: 10% DMSO, 5% Tween 80, 85% Saline.
-
Preparation: First, dissolve this compound in DMSO. Then, add Tween 80 and mix. Finally, add saline dropwise while vortexing to form a stable emulsion or solution.
-
-
For Oral Gavage: Several options can be explored for oral delivery.[1]
-
Suspension: Suspend this compound in a 0.5% solution of Carboxymethyl cellulose (CMC) in water.
-
PEG Formulation: Dissolve this compound in Polyethylene glycol 400 (PEG400).
-
Note: The original in vivo study that successfully achieved oral bioavailability used a formulation that was not explicitly detailed but resulted in a peak plasma concentration of 4.0 µg/mL.[4] It is critical to perform pilot studies to determine the optimal and best-tolerated vehicle for your specific animal model.
-
-
Quantitative Data Summary
| Parameter | Organism/System | Value | Reference |
| IC₅₀ | E. coli DHFR (FolA) | 2.5 ± 1.1 nM | [4] |
| IC₅₀ | Human DHFR | 14.0 ± 4 nM | [4] |
| MIC | P. aeruginosa PA14 | 3.1 µg/mL | [4] |
| Peak Plasma Conc. (Oral) | CD-1 Mice | 4.0 µg/mL | [4] |
| Half-life (Oral) | CD-1 Mice | 12.1 hours | [1] |
| Plasma Protein Binding | Mouse | 71.7% | [1] |
Key Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard CLSI guidelines.
-
Prepare this compound Stock: Create a 100x stock solution of this compound in 100% DMSO. For example, for a highest final concentration of 64 µg/mL, prepare a 6.4 mg/mL stock.
-
Prepare Microplate: In a 96-well microplate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
Serial Dilution: Add 2 µL of the this compound stock solution to the first well of each row (e.g., A1, B1, etc.) already containing 98 µL of CAMHB. Mix well. This is the highest concentration. Then, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Controls: Column 11 serves as the positive control (bacteria, no drug), and column 12 is the negative/sterility control (broth only).
-
Prepare Inoculum: Grow the bacterial strain (e.g., P. aeruginosa) to log phase. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plate: Add 100 µL of the standardized bacterial suspension to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[3][8][9]
In Vitro DHFR Inhibition Assay
This is a generalized protocol based on commercially available colorimetric assay kits.
-
Reagent Preparation: Prepare assay buffer, a solution of the substrate (dihydrofolate), and a solution of the cofactor (NADPH) as per the kit manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a known inhibitor (e.g., methotrexate) as a positive control and a "no inhibitor" well as a negative control (100% enzyme activity).[10][11]
-
Assay Plate Setup: To a 96-well plate, add the test compounds and controls.
-
Enzyme Addition: Add a solution of purified DHFR enzyme to each well (except for a "no enzyme" background control).
-
Initiate Reaction: Start the reaction by adding the NADPH and dihydrofolate substrate mixture to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of this compound. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.[12][13]
Visualizations
Caption: Mechanism of action of this compound in the folate synthesis pathway.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound | Bacterial | 2757070-32-7 | Invivochem [invivochem.com]
- 2. protocols.io [protocols.io]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. content.abcam.com [content.abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. scispace.com [scispace.com]
- 13. assaygenie.com [assaygenie.com]
Fluorofolin Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in experimental results when working with Fluorofolin. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) and Troubleshooting
1. General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. By inhibiting DHFR, this compound disrupts the synthesis of nucleotides and certain amino acids, leading to a bacteriostatic effect on susceptible microorganisms. Its primary application is as an antibiotic, with demonstrated potent activity against Pseudomonas aeruginosa.
2. Handling and Storage
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical to maintaining the integrity and activity of this compound. It is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to minimize degradation. When preparing working solutions, it is advisable to dilute the stock solution in the appropriate aqueous buffer or culture medium immediately before use.
Q3: I'm observing precipitation of this compound in my aqueous experimental setup. What could be the cause and how can I prevent it?
Precipitation of this compound in aqueous solutions can be a significant source of experimental variability. This issue can arise from a few factors:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous buffers. Exceeding its solubility limit when diluting the DMSO stock solution will cause it to precipitate.
-
Solvent Carryover: Using a high concentration of DMSO in the final working solution can sometimes lead to precipitation when it mixes with the aqueous environment.
-
pH of the Medium: The solubility of this compound may be pH-dependent.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 1%, to maintain solubility without affecting the biological system.
-
Prepare Fresh Working Solutions: Avoid storing diluted aqueous solutions of this compound for extended periods. Prepare them fresh from the frozen DMSO stock for each experiment.
-
Check for pH Compatibility: If you suspect pH-related solubility issues, you may need to assess the solubility of this compound in buffers with different pH values relevant to your experimental conditions.
-
Sonication: Briefly sonicating the solution after dilution may help to dissolve any small precipitates.
3. In Vitro Assays: Dihydrofolate Reductase (DHFR) Inhibition
Q4: I am seeing inconsistent IC50 values in my DHFR inhibition assays. What are the potential sources of this variability?
Variability in IC50 values for this compound in DHFR inhibition assays can stem from several experimental factors. Below is a summary of potential issues and how to address them.
| Potential Issue | Troubleshooting Recommendation |
| Enzyme Activity | Ensure the DHFR enzyme is active and used at a consistent concentration. Perform a control experiment to verify enzyme activity before running inhibition assays. |
| Substrate Concentration | The concentration of the substrate, dihydrofolate (DHF), can affect the apparent IC50 value. Use a consistent and appropriate concentration of DHF in all assays. |
| NADPH Stability | NADPH is a critical cofactor in the DHFR reaction and is prone to degradation. Prepare fresh NADPH solutions for each experiment and keep them on ice. |
| Incubation Time | The pre-incubation time of the enzyme with the inhibitor before adding the substrate can influence the IC50 value. Standardize the pre-incubation time across all experiments. |
| Assay Buffer Components | The pH and ionic strength of the assay buffer can impact enzyme activity and inhibitor binding. Ensure the buffer composition is consistent. |
| Instrument Settings | Variations in spectrophotometer settings, such as wavelength and read time, can introduce variability. Use consistent instrument parameters for all measurements. |
4. Antimicrobial Susceptibility Testing (MIC Assays)
Q5: My Minimum Inhibitory Concentration (MIC) values for this compound against P. aeruginosa are not reproducible. What should I check?
Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. The following table outlines potential causes and solutions for variability in this compound MIC assays.
| Potential Issue | Troubleshooting Recommendation |
| Inoculum Density | The starting concentration of bacteria is critical. Ensure you are using a standardized inoculum, typically verified by optical density (OD) or colony-forming unit (CFU) counting. |
| Bacterial Growth Phase | Use bacteria from the mid-logarithmic growth phase for consistent results. |
| Media Composition | Variations in broth composition, such as cation concentration, can affect antibiotic activity. Use a consistent and standardized batch of Mueller-Hinton Broth (MHB) or other appropriate media. |
| Incubation Conditions | Ensure consistent incubation time, temperature, and aeration (if applicable) for all experiments. |
| Plate Type | Some compounds can adhere to the plastic of microtiter plates. While not specifically reported for this compound, if you suspect this is an issue, consider using low-binding plates. |
| Visual vs. Spectrophotometric Reading | Subjectivity in visual reading of turbidity can lead to variability. Using a plate reader to measure OD600 can provide more objective and consistent results. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available research.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | E. coli DHFR (FolA) | 2.5 ± 1.1 nM | [1] |
| IC50 | Human DHFR | 14.0 ± 4 nM | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa
| Bacterial Strain | MIC (µg/mL) | Reference |
| P. aeruginosa PA14 | 3.1 | [1] |
| P. aeruginosa PA01 | Not specified | [1] |
| P. aeruginosa ATTC 27853 | Not specified | [1] |
Experimental Protocols
Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
Purified DHFR enzyme (e.g., from E. coli or human)
-
Dihydrofolate (DHF)
-
NADPH
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of DHFR enzyme in assay buffer.
-
Prepare a working solution of DHF in assay buffer.
-
Prepare a fresh working solution of NADPH in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or DMSO vehicle for control)
-
DHFR enzyme solution
-
-
Include a "no enzyme" control for background subtraction.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the NADPH and DHF solutions to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (kinetic read). The rate of NADPH consumption is proportional to DHFR activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each this compound concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and may need to be adapted for specific bacterial strains.
Materials:
-
P. aeruginosa strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, inoculate fresh CAMHB and grow to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Prepare this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate.
-
Include a positive control well (bacteria with no drug) and a negative control well (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
-
For a more quantitative and reproducible measurement, read the optical density at 600 nm (OD600) using a plate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Visualizations
Caption: Mechanism of action of this compound as a DHFR inhibitor.
References
troubleshooting Fluorofolin minimum inhibitory concentration assays
Welcome to the technical support center for Fluorofolin minimum inhibitory concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this compound in antimicrobial susceptibility testing.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during this compound MIC assays, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Autofluorescence from media components (e.g., phenol red, fetal bovine serum).[1] 2. Intrinsic fluorescence of this compound. 3. Contamination of reagents or microplates. | 1. Use media without phenol red. If serum is required, use heat-inactivated serum to reduce autofluorescence. Alternatively, perform readings in PBS with calcium and magnesium.[1] 2. Measure the fluorescence of this compound alone at the concentrations used in the assay to establish a baseline. If this compound's fluorescence interferes with the viability dye, select a dye with spectrally distinct excitation and emission wavelengths. For example, this compound has been used successfully with the far-red fluorescent dye TO-PRO-3 (Excitation/Emission: 642/661 nm), suggesting this compound does not interfere in this spectral range.[2][3] 3. Use fresh, high-quality reagents and sterile, non-fluorescent black microplates designed for fluorescence assays.[1] |
| No or Low Signal from Viability Dye | 1. Incorrect filter set or wavelength settings on the plate reader. 2. Bacterial cell density is too low. 3. Ineffective staining by the viability dye. 4. Quenching of the fluorescent signal. | 1. Ensure the excitation and emission wavelengths on the plate reader are set appropriately for the viability dye being used. 2. Verify the inoculum concentration by plating a dilution series and performing a colony count. 3. Optimize the concentration of the viability dye and the incubation time. Ensure the dye is not expired and has been stored correctly. 4. High concentrations of this compound or other media components could potentially quench the signal. Run a control with the viability dye in the presence of the highest concentration of this compound to test for quenching. |
| Inconsistent MIC Values | 1. Inaccurate serial dilutions of this compound. 2. Variation in inoculum density between wells. 3. Edge effects in the microplate. 4. Development of resistance during the assay. | 1. Carefully prepare serial dilutions and use calibrated pipettes. Prepare a fresh stock solution of this compound for each experiment. 2. Ensure the bacterial suspension is homogenous before dispensing into the wells. 3. To minimize evaporation, do not use the outer wells of the microplate for the assay, or fill them with sterile media/water. 4. Be aware that resistance to this compound can emerge through the overexpression of efflux pumps.[2] If inconsistent results persist with a particular strain, consider investigating potential resistance mechanisms. |
| Precipitation of this compound in Media | 1. Poor solubility of this compound in the assay medium. 2. Interaction with media components. | 1. This compound is soluble in DMSO.[4] Prepare a concentrated stock solution in DMSO and then dilute it in the assay medium. Ensure the final concentration of DMSO is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria. 2. Test the solubility of this compound in the chosen medium at the highest concentration to be used before starting the full assay. If precipitation occurs, consider using a different medium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibiotic that acts as a dihydrofolate reductase (DHFR) inhibitor.[2][5] By inhibiting DHFR, this compound disrupts the folic acid pathway, which is essential for the synthesis of nucleotides and certain amino acids, thereby inhibiting bacterial growth.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a solid at room temperature and can be dissolved in DMSO to prepare a stock solution.[4] For long-term storage, the stock solution should be stored at -20°C for up to one month or -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.
Q3: What are the known resistance mechanisms to this compound?
A3: Resistance to this compound in bacteria such as Pseudomonas aeruginosa can arise from the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[2] Some clinical isolates with resistance to this compound have also been found to express a mutant DHFR enzyme, dfrB5.[3]
Q4: Can I use this compound in combination with other antibiotics?
A4: Yes, studies have shown that this compound can act synergistically with other antibiotics. For example, its activity is potentiated by sulfamethoxazole (SMX), which also targets the folate synthesis pathway.[2]
Q5: What is a typical MIC of this compound against Pseudomonas aeruginosa?
A5: The MIC of this compound against P. aeruginosa PA14 has been reported to be 3.1 µg/ml.[2] However, this value can vary depending on the strain and the specific experimental conditions.
Experimental Protocols
Protocol for this compound MIC Determination using Broth Microdilution
This protocol is a general guideline and may need to be optimized for specific bacterial strains and laboratory conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mg/mL.
-
Aliquot and store at -20°C or -80°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., an optical density at 600 nm of ~0.5).
-
Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Microplate:
-
Use a sterile, 96-well, black, clear-bottom microplate for this assay.
-
In the first column of wells, add 200 µL of the diluted bacterial suspension containing the highest concentration of this compound.
-
In the remaining wells of the assay rows, add 100 µL of the diluted bacterial suspension.
-
Perform a 2-fold serial dilution of this compound by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last column.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test bacterium for 16-24 hours.
-
-
Addition of Viability Dye and Measurement:
-
After incubation, add a suitable fluorescent viability dye (e.g., resazurin or a nucleic acid stain like TO-PRO-3) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for dye conversion or staining.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission filters for the chosen dye.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth, often determined as a significant reduction (e.g., ≥90%) in the fluorescent signal compared to the positive control.
-
Visualizations
Caption: Experimental workflow for the this compound MIC assay.
Caption: Mechanism of action of this compound in the folate pathway.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Bacterial | 2757070-32-7 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Understanding the Impact of Efflux Pumps on Fluorofolin Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of efflux pumps on the activity of Fluorofolin.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and potential efflux pump-mediated resistance.
| Problem | Possible Cause | Suggested Solution |
| Higher than expected Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain. | The bacterial strain may be overexpressing efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[1][2][3] This is a known mechanism of resistance for other antimicrobial agents.[4][5] | 1. Perform a checkerboard assay: Test the MIC of this compound in combination with a known broad-spectrum efflux pump inhibitor (EPI) like Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).[6][7] A significant decrease (four-fold or more) in the MIC of this compound in the presence of the EPI suggests the involvement of efflux pumps.[8] 2. Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., mexC, mexD, mexE, mexF in Pseudomonas aeruginosa) in the resistant strain compared to a susceptible control strain.[2] 3. Use an efflux pump knockout strain: If available, test the MIC of this compound against a mutant strain where the suspected efflux pump gene has been deleted. A lower MIC in the knockout strain compared to the wild-type would confirm the pump's role.[9] |
| This compound shows good in vitro activity against purified DHFR enzyme but poor whole-cell activity. | Efflux pumps may be preventing this compound from reaching its intracellular target, dihydrofolate reductase (DHFR).[1][2] Even potent enzyme inhibitors can be ineffective if they cannot accumulate inside the cell. | 1. Conduct a drug accumulation assay: Use a fluorescent derivative of this compound or a fluorescent substrate of the suspected efflux pump (e.g., ethidium bromide) to compare its accumulation in the resistant strain versus a susceptible or efflux pump knockout strain.[10][11] Lower accumulation in the resistant strain indicates active efflux. 2. Test with an EPI: As in the previous point, co-administration of an EPI should increase the intracellular accumulation of this compound, leading to enhanced whole-cell activity. |
| Inconsistent or non-reproducible MIC results for this compound. | 1. Spontaneous mutations: Bacteria can rapidly develop resistance through spontaneous mutations in regulatory genes that control efflux pump expression.[5] 2. Inducible efflux pump expression: The expression of some efflux pumps can be induced by the presence of the antimicrobial agent itself. | 1. Sequence key regulatory genes: Analyze the sequences of genes known to regulate the expression of the implicated efflux pumps (e.g., nfxB for the MexCD-OprJ pump in P. aeruginosa) to check for mutations.[2] 2. Pre-exposure experiments: Investigate if pre-incubation with sub-inhibitory concentrations of this compound leads to increased resistance in subsequent MIC tests. |
| Development of resistance to this compound during serial passage experiments. | Overexpression of efflux pumps is a common mechanism for the development of acquired resistance to antimicrobial compounds.[1][2] | 1. Characterize the resistant mutants: At different stages of the serial passage experiment, isolate resistant clones and determine their this compound MIC. 2. Analyze efflux pump expression: Use qRT-PCR to assess the expression levels of relevant efflux pump genes in the resistant isolates. 3. Whole-genome sequencing: To identify the specific mutations leading to efflux pump overexpression, perform whole-genome sequencing of the resistant mutants and compare them to the parental strain. |
Frequently Asked Questions (FAQs)
Q1: What are efflux pumps and how do they affect this compound activity?
A1: Efflux pumps are transport proteins located in the cell membrane of bacteria and other organisms that actively extrude a wide variety of substrates, including antimicrobial agents, from the cell.[4][12] This reduces the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance.[4] For this compound, which targets the intracellular enzyme DHFR, active efflux can significantly decrease its efficacy.[1][2]
Q2: Which specific efflux pumps are known to impact this compound activity?
A2: In Pseudomonas aeruginosa, the overexpression of the Resistance-Nodulation-Division (RND) family efflux pumps, specifically MexCD-OprJ and MexEF-OprN , has been shown to lead to resistance to this compound.[1][2][3]
Q3: How can I determine if my bacterial strain's resistance to this compound is due to efflux pumps?
A3: The most common method is to test the activity of this compound in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in the Minimum Inhibitory Concentration (MIC) of this compound when combined with an EPI is a strong indicator of efflux-mediated resistance.[6][7] Other methods include comparing drug accumulation in your strain to a known susceptible strain and measuring the expression of efflux pump genes via qRT-PCR.[2][10]
Q4: What is a checkerboard assay and how can it be used to study the interaction between this compound and an efflux pump inhibitor?
A4: A checkerboard assay is a microdilution method used to assess the interaction between two compounds, in this case, this compound and an EPI.[13][14] By testing a range of concentrations of both agents, both individually and in combination, you can determine if the combination has a synergistic, additive, indifferent, or antagonistic effect.[15] For this compound and an EPI, a synergistic effect (a significant drop in the MIC of this compound) would suggest that the EPI is effectively blocking the efflux of this compound.
Q5: Are there commercially available efflux pump inhibitors I can use in my experiments?
A5: Yes, several broad-spectrum efflux pump inhibitors are commercially available for research purposes. Common examples include Phenylalanine-Arginine β-Naphthylamide (PAβN) and Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).[6][7] It is important to note that the effectiveness of a specific EPI can vary between different bacterial species and efflux pumps.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data on the impact of efflux pump overexpression and inhibition on this compound MIC in Pseudomonas aeruginosa.
| Bacterial Strain | Relevant Genotype | This compound MIC (µg/mL) | This compound + EPI (e.g., PAβN) MIC (µg/mL) | Fold-change in MIC with EPI |
| Wild-Type | Standard efflux pump expression | 4 | 2 | 2 |
| Mutant 1 | Overexpression of mexCD-oprJ | 64 | 4 | 16 |
| Mutant 2 | Overexpression of mexEF-oprN | 32 | 4 | 8 |
| ΔmexCD-oprJ | Deletion of efflux pump genes | 2 | 2 | 1 |
Detailed Experimental Protocols
Protocol 1: Checkerboard Assay for this compound and Efflux Pump Inhibitor Synergy
Objective: To determine the synergistic effect of an efflux pump inhibitor (EPI) on the antimicrobial activity of this compound against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
EPI stock solution (e.g., PAβN)
-
Multichannel pipette
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB along the y-axis of the 96-well plate (e.g., rows A-G). Row H will serve as a no-Fluorofolin control.
-
Prepare serial two-fold dilutions of the EPI in CAMHB along the x-axis of the plate (e.g., columns 1-10). Column 11 will serve as a no-EPI control.
-
Column 12 will be the sterility control (broth only) and growth control (broth + inoculum).
-
Inoculate each well (except the sterility control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of this compound alone (lowest concentration in column 11 showing no visible growth) and in combination with each concentration of the EPI.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (Concentration of EPI in combination / MIC of EPI alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[15]
Protocol 2: Fluorophore Accumulation Assay
Objective: To measure the intracellular accumulation of a fluorescent substrate as an indicator of efflux pump activity.
Materials:
-
Bacterial cultures (test strain and control strain)
-
Phosphate-buffered saline (PBS)
-
Fluorescent substrate (e.g., ethidium bromide)
-
Efflux pump inhibitor (optional)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
If using an EPI, pre-incubate a portion of the cells with the inhibitor for a defined period.
-
Add the fluorescent substrate to the cell suspensions (both with and without EPI) to a final concentration.
-
Immediately measure the fluorescence at time zero and then at regular intervals over a period of time (e.g., every 5 minutes for 30 minutes) using a fluorometer.
-
Plot fluorescence intensity versus time. A lower rate of fluorescence increase in the test strain compared to the control strain (or the EPI-treated sample) suggests higher efflux activity.
Visualizations
Caption: Workflow for investigating the impact of efflux pumps on this compound activity.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spread of Efflux Pump Overexpressing-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa by using an Efflux Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. emerypharma.com [emerypharma.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Researchers Shed Light on Structure of Bacterial Drug Resistance Efflux Pumps | Technology Networks [technologynetworks.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps of Escherichia coli and Pseudomonas aeruginosa Using In Silico High-Throughput Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
strategies to enhance the therapeutic index of Fluorofolin
Welcome to the technical support center for Fluorofolin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and enhancing the therapeutic index of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrroloquinazolinediamine derivative that functions as a potent inhibitor of dihydrofolate reductase (DHFR)[1][2]. Its primary mechanism of action is the disruption of folate metabolism, which is crucial for the synthesis of nucleotides and amino acids, thereby inhibiting bacterial growth[1][3]. It exhibits bacteriostatic activity and has shown significant efficacy against Pseudomonas aeruginosa[1][4].
Q2: How does this compound's selectivity for bacterial DHFR compare to human DHFR?
This compound exhibits modest selectivity for bacterial DHFR over human DHFR. This selectivity is a key factor in its therapeutic index.
| Target | IC50 |
| E. coli DHFR (FolA) | 2.5 ± 1.1 nM[1] |
| Human DHFR | 14.0 ± 4 nM[1] |
Q3: What are the known pharmacokinetic properties of this compound in preclinical models?
In murine models, this compound has demonstrated favorable pharmacokinetic properties suitable for in vivo studies.
| Parameter | Value |
| Peak Plasma Concentration (Oral) | 4.0 µg/ml[5] |
| Half-life | 12.1 hours[5] |
| Plasma Protein Binding | 71.7%[5] |
Troubleshooting & Experimental Guides
Issue: Observed Host Cell Toxicity at Effective Concentrations
Q: I am observing significant toxicity in my mammalian cell lines at concentrations required to inhibit bacterial growth. How can I improve the therapeutic index in my in vitro experiments?
A: This is a common challenge when working with antimicrobial agents that target conserved enzymes. Here are two key strategies to enhance the therapeutic index of this compound in your experiments:
Strategy 1: Combination Therapy with Sulfamethoxazole (SMX)
-
Rationale: SMX inhibits dihydropteroate synthase, an enzyme upstream of DHFR in the folate synthesis pathway. This synergistic interaction can significantly lower the minimum inhibitory concentration (MIC) of this compound, allowing you to use a lower, less toxic dose[1].
-
Experimental Workflow:
Caption: Workflow for determining synergy between this compound and SMX.
-
Expected Outcome: The combination of this compound with a well-tolerated dose of SMX (e.g., 156 µg/ml) has been shown to reduce the MIC of this compound from 3.1 µg/ml to 0.4 µg/ml for P. aeruginosa PA14[1]. This eight-fold reduction can create a more favorable therapeutic window.
Strategy 2: Exploiting Metabolic Differences with Thymine Supplementation
-
Rationale: P. aeruginosa lacks the necessary enzymes to utilize exogenous thymine. In contrast, mammalian cells can scavenge thymine from the environment. By supplementing your cell culture media with thymine, you can rescue host cells from the downstream effects of DHFR inhibition while P. aeruginosa remains susceptible[6][7].
-
Signaling Pathway:
Caption: this compound inhibits DHFR, blocking dTMP synthesis.
Issue: Emergence of Resistance to this compound
Q: I am observing a loss of this compound efficacy over time in my long-term cultures. What could be the cause and how can I address this?
A: The development of resistance is a potential issue. Here is a guide to understanding and mitigating this problem.
-
Likely Cause: Resistance to this compound can arise from the overexpression of efflux pumps, such as MexCD-OprJ and MexEF-OprN, which actively transport the compound out of the bacterial cell[1][8].
-
Troubleshooting Steps:
Caption: Logical steps for troubleshooting this compound resistance.
-
Note on Virulence: Interestingly, the overexpression of these efflux pumps has been associated with decreased pathogenesis of P. aeruginosa[1][8]. This suggests a potential trade-off between resistance and virulence that could be a subject for further investigation.
Experimental Protocols
1. DHFR Activity Assay
This protocol is adapted from methodologies described in the literature[3].
-
Objective: To determine the IC50 of this compound against purified DHFR.
-
Materials:
-
Purified DHFR (e.g., from E. coli or human)
-
NADPH
-
Dihydrofolate (DHF)
-
Reaction buffer (e.g., 50 mM PBS, pH 7.0)
-
This compound stock solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In each well of the microplate, add the reaction buffer, a fixed concentration of NADPH (e.g., 60 µM), and the various concentrations of this compound.
-
Initiate the reaction by adding a fixed concentration of DHF (e.g., 100 µM).
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that inhibits visible growth of a bacterial strain.
-
Materials:
-
Bacterial culture (P. aeruginosa)
-
Mueller-Hinton broth (or other appropriate growth medium)
-
This compound stock solution
-
96-well microplate
-
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in the growth medium in the wells of the microplate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/ml).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity.
-
Disclaimer: This information is for research purposes only and not for human use. The protocols provided are for reference and should be adapted and validated for your specific experimental conditions.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. a-folate-inhibitor-exploits-metabolic-differences-in-pseudomonas-aeruginosa-for-narrow-spectrum-targeting - Ask this paper | Bohrium [bohrium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A folate inhibitor exploits metabolic differences in <i>Pseudomonas aeruginosa</i> for narrow-spectrum targeting - ProQuest [proquest.com]
- 7. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Support Center: Fluorescein Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of fluorescein. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing fluorescein?
A1: The most common method is the Friedel-Crafts reaction, which involves the condensation of phthalic anhydride and resorcinol.[1][2] This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, or a Brønsted acid like methanesulfonic acid or sulfuric acid.[1][3]
Q2: What are the main challenges during the synthesis of fluorescein?
A2: Key challenges include:
-
High reaction temperatures: Traditional methods often require heating between 180-220°C, which can lead to the decomposition of the product if not carefully controlled.[3][4]
-
Sublimation of starting materials: Phthalic anhydride can sublime at high temperatures, leading to a loss of reactant and lower yields.[5]
-
Formation of impurities: Side reactions can lead to various impurities that can be difficult to remove.[6]
-
Use of hazardous catalysts: Catalysts like zinc chloride and concentrated sulfuric acid require careful handling.
Q3: What are common impurities found in crude fluorescein?
A3: Common impurities include unreacted starting materials such as resorcinol and phthalic anhydride, as well as side-products like 2-(2',4'-dihydroxybenzoyl)benzoic acid and diacetylfluorescein (if acetic anhydride is used in purification).[6]
Q4: What methods can be used to purify crude fluorescein?
A4: Several methods are effective for purifying fluorescein:
-
Recrystallization: This can be performed using solvents like methanol or by dissolving the crude product in a basic solution and re-precipitating it with acid.[1][7]
-
Acetylation and Deacetylation: The crude fluorescein can be converted to its diacetate derivative, which is easier to purify by recrystallization. The purified diacetate is then hydrolyzed back to fluorescein.[5][8]
-
Column Chromatography: Silica gel or cellulose ion exchange chromatography can be used to separate fluorescein from impurities.[5][9][10][11][12]
Q5: Why is my fluorescein not fluorescing or showing weak fluorescence?
A5: The fluorescence of fluorescein is highly pH-dependent.[3][5] The dianionic form, which is predominant at pH > 8, is the most fluorescent species.[5] In acidic or neutral solutions, a significant portion of fluorescein exists in non-fluorescent protonated forms.[5] Ensure your sample is dissolved in a basic solution (e.g., 0.1 M NaOH) to observe maximum fluorescence.[3]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inadequate Temperature: The reaction temperature may be too low for the condensation to occur efficiently. 2. Loss of Reactants: Phthalic anhydride may have sublimed out of the reaction vessel.[5] 3. Improper Stoichiometry: Incorrect molar ratios of reactants were used. 4. Decomposition: The reaction temperature was too high, causing the product to decompose.[3] | 1. Ensure the reaction is heated to the recommended temperature range (e.g., 180-200°C for H2SO4 catalysis).[3] 2. Use a setup that minimizes sublimation, or consider using methanesulfonic acid which allows for milder reaction conditions.[5] 3. Carefully measure and use the correct stoichiometry (typically 2 equivalents of resorcinol to 1 equivalent of phthalic anhydride). 4. Monitor the temperature closely with an oil bath and avoid overheating.[3] |
| Dark, Tar-like Product | 1. Overheating: The reaction was conducted at a temperature that is too high, leading to charring and decomposition.[3] 2. Extended Reaction Time: The reaction was heated for too long. | 1. Strictly control the reaction temperature within the specified range.[3] 2. Monitor the reaction progress (e.g., by TLC) and stop the reaction once the starting materials are consumed. |
| Incomplete Reaction | 1. Insufficient Heating Time: The reaction was not heated long enough for completion. 2. Poor Mixing: The reactants were not adequately mixed, especially in a solvent-free reaction. | 1. Increase the reaction time, ensuring the temperature is maintained. A typical duration is 30 minutes at 180-200°C.[3] 2. Ensure the powdered reactants are thoroughly mixed before heating.[3] |
Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | 1. Solution is Too Dilute: The concentration of fluorescein in the solvent is too low. 2. Presence of Impurities: High levels of impurities can inhibit crystallization. | 1. Concentrate the solution by evaporating some of the solvent. 2. Attempt a different purification method, such as column chromatography, to remove impurities before attempting recrystallization again. |
| Low Recovery After Purification | 1. Product Loss During Transfers: Significant amounts of product are lost when transferring between vessels. 2. Product is Soluble in Wash Solvent: The solvent used to wash the purified crystals is dissolving some of the product. 3. Incomplete Precipitation: The pH was not adjusted correctly during acid precipitation, leaving some product dissolved. | 1. Minimize the number of transfers. Rinse glassware with the mother liquor to recover adhered product. 2. Use a minimal amount of ice-cold wash solvent. 3. Ensure the pH is adjusted to approximately 2-3 to ensure complete precipitation of fluorescein.[4] |
| Persistent Impurities After Purification | 1. Ineffective Purification Method: The chosen method (e.g., a single recrystallization) may not be sufficient to remove all impurities. 2. Co-precipitation of Impurities: Impurities may have similar solubility and crystallize along with the product. | 1. Repeat the purification step. For example, perform a second recrystallization. 2. Consider an alternative purification technique. If recrystallization fails, try column chromatography or the acetylation-deacetylation method.[5][8] |
Experimental Protocols & Data
Synthesis of Fluorescein via Acid Catalysis
This protocol is adapted from established laboratory procedures.[3]
Materials:
-
Phthalic anhydride
-
Resorcinol
-
Concentrated Sulfuric Acid (H₂SO₄) or Zinc Chloride (ZnCl₂)[1][13]
-
Acetone
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Combine 1.0 equivalent of phthalic anhydride and 2.0 equivalents of resorcinol in a test tube or small flask.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 6 drops of 2M H2SO4 for 0.2 g of phthalic anhydride) or ZnCl₂.[3]
-
Heat the mixture in an oil bath to 180-200°C for 30 minutes.[3] The mixture will turn dark red to black.
-
Allow the reaction vessel to cool.
-
Add acetone to the crude solid and stir to dissolve the product.[3]
-
Transfer the acetone solution to a beaker and evaporate the acetone to yield a crude orange residue.[3]
| Parameter | Value | Reference |
| Reaction Temperature | 180 - 200 °C | [3] |
| Reaction Time | 30 minutes | [3] |
| Reactant Ratio | 1 eq. Phthalic Anhydride : 2 eq. Resorcinol | [13] |
Purification by Acetylation-Deacetylation
This method is effective for obtaining high-purity fluorescein.[5][8]
Procedure:
-
Dissolve the crude fluorescein in a mixture of acetic anhydride and a small amount of pyridine.
-
Heat the mixture (e.g., 50-60°C for 3 hours) to form diacetylfluorescein.[8]
-
Cool the solution to crystallize the diacetylfluorescein.
-
Collect the crystals by filtration and recrystallize from a suitable solvent like ethanol or a dichloromethane/diethyl ether mixture.[5][8]
-
Hydrolyze the purified diacetylfluorescein back to fluorescein using a base such as sodium hydroxide or ammonium hydroxide, followed by acidification to precipitate the pure fluorescein.[5][6]
Visualized Workflows
Caption: A flowchart of the general synthesis workflow for fluorescein.
Caption: Workflow for the purification of fluorescein via the diacetate intermediate.
Caption: A decision tree for troubleshooting low yield in fluorescein synthesis.
References
- 1. Fluorescein synthesis - chemicalbook [chemicalbook.com]
- 2. Fluorescein - Wikipedia [en.wikipedia.org]
- 3. chimique.wordpress.com [chimique.wordpress.com]
- 4. CN103288844A - Preparation method of fluorescein sodium - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP2114953B1 - Process for preparing substantially pure fluorescein - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification method of high-purity fluorescein - Eureka | Patsnap [eureka.patsnap.com]
- 9. Validate User [academic.oup.com]
- 10. The chromatographic purification of fluorescein-antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of fluorescein and fluorescein derivatives by cellulose ion exchange chromatography. | Semantic Scholar [semanticscholar.org]
- 12. bnmv.ac.in [bnmv.ac.in]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
Validation & Comparative
A Head-to-Head Battle of DHFR Inhibitors: Fluorofolin vs. Trimethoprim
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Fluorofolin and the well-established antibiotic, trimethoprim. This analysis is supported by available experimental data to offer an objective overview of their performance.
At the heart of this comparison are two potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolism pathway of bacteria. The inhibition of DHFR disrupts the synthesis of essential precursors for DNA, RNA, and proteins, ultimately leading to bacterial cell death or growth inhibition. While both this compound and trimethoprim share this fundamental mechanism of action, emerging research highlights significant differences in their antibacterial spectrum and potency, particularly against drug-resistant pathogens.
Quantitative Efficacy: A Tale of Two Inhibitors
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC and 50% inhibitory concentration (IC50) data for this compound and trimethoprim against various bacterial species and the DHFR enzyme.
Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Target Enzyme | IC50 (nM) |
| This compound | E. coli DHFR | 2.5[1][2] |
| Human DHFR | 14.0[2] | |
| Trimethoprim | E. coli DHFR | 8.7[2] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition of a biological process.
Antibacterial Activity Against ESKAPE Pathogens
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria with a high rate of antibiotic resistance, posing a significant threat to public health.
| Organism | This compound MIC (µg/mL) | Trimethoprim MIC (µg/mL) |
| Pseudomonas aeruginosa PA14 | 3.1[2] | >100[2] |
| Pseudomonas aeruginosa PA01 | Not Reported | Not Reported |
| Pseudomonas aeruginosa ATCC 27853 | Not Reported | Not Reported |
| Staphylococcus aureus | <50 | Not Reported |
| Klebsiella pneumoniae | <50 | Not Reported |
| Acinetobacter baumannii | <50 | Not Reported |
| Enterococcus faecium | <50 | Not Reported |
| Enterobacter species | <50 | Not Reported |
Note: The available data for this compound against ESKAPE pathogens other than P. aeruginosa is currently reported as a general value of <50 µg/mL. Specific MIC values for each species are not yet publicly available.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound and trimethoprim.
Caption: A simplified workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation of the presented data.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for this compound against P. aeruginosa PA14 and other ESKAPE pathogens were determined using the broth microdilution method. The general protocol for this method is as follows:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.
-
Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to create a range of decreasing concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 5 x 10^5 colony-forming units per milliliter).
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The IC50 values for this compound and trimethoprim against DHFR were determined by measuring the inhibition of the enzyme's activity. The activity of DHFR is commonly measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The general protocol is as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the substrate (DHF), and the cofactor (NADPH).
-
Enzyme and Inhibitor Addition: The DHFR enzyme and varying concentrations of the inhibitor (this compound or trimethoprim) are added to the reaction mixture. A control reaction without any inhibitor is also prepared.
-
Absorbance Measurement: The absorbance at 340 nm is measured over time using a spectrophotometer.
-
IC50 Calculation: The rate of NADPH consumption is calculated from the change in absorbance. The percentage of inhibition for each inhibitor concentration is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Efficacy
Preliminary in vivo studies have been conducted for this compound in a mouse thigh infection model with P. aeruginosa PA14. These studies demonstrated that this compound has activity in this model. For decades, trimethoprim, often in combination with sulfamethoxazole, has been a staple in clinical practice for treating various bacterial infections, particularly urinary tract infections. Its in vivo efficacy is well-documented through numerous clinical trials and real-world use.
Mechanisms of Resistance
Bacterial resistance to DHFR inhibitors can arise through several mechanisms. For trimethoprim, the most common mechanisms are:
-
Target Modification: Mutations in the folA gene, which encodes for DHFR, can lead to a reduced binding affinity of the drug to the enzyme.
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport trimethoprim out of the cell, preventing it from reaching its target.
-
Acquisition of Resistant DHFR Genes: Plasmids carrying genes that encode for trimethoprim-resistant DHFR variants can be transferred between bacteria.
For this compound, initial studies have identified the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN in P. aeruginosa, as a mechanism of resistance.[1][3] Interestingly, the development of resistance to this compound through this mechanism was associated with a decrease in the pathogenesis of the bacteria.
Conclusion
This compound emerges as a promising novel DHFR inhibitor with potent activity against Pseudomonas aeruginosa, a pathogen notoriously resistant to trimethoprim. Its broad-spectrum activity against other ESKAPE pathogens warrants further investigation with the determination of specific MIC values. While trimethoprim remains a clinically valuable antibiotic, the rise of resistance necessitates the development of new agents like this compound. Future studies should focus on comprehensive in vivo efficacy trials and a more detailed characterization of its activity against a wider range of clinical isolates to fully elucidate its therapeutic potential. The unique finding that this compound resistance may lead to decreased virulence is a particularly intriguing area for further research.
References
Comparative Analysis of Fluorofolin and Other DHFR Inhibitors Against Pseudomonas aeruginosa
A Guide for Researchers and Drug Development Professionals
Published: November 18, 2025
This guide provides a detailed comparison of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor, with other DHFR inhibitors in the context of their activity against the opportunistic pathogen Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.
P. aeruginosa is a significant cause of hospital-acquired infections and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms. One of the key targets for antimicrobial therapy is the folate biosynthesis pathway, in which DHFR plays a crucial role. However, P. aeruginosa exhibits high-level intrinsic resistance to classical DHFR inhibitors like trimethoprim. This guide presents the available experimental data to objectively compare the performance of this compound with these traditional and other novel DHFR inhibitors.
Mechanism of Action: DHFR Inhibition in the Folate Pathway
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. Inhibition of DHFR disrupts these vital cellular processes, leading to a bacteriostatic or bactericidal effect.
dot
Caption: Dihydrofolate Reductase (DHFR) in the Folate Metabolism Pathway.
Quantitative Performance Comparison
The following tables summarize the in vitro activity of this compound and other DHFR inhibitors against P. aeruginosa and the DHFR enzyme.
Table 1: In Vitro Antibacterial Activity against P. aeruginosa
| Compound | P. aeruginosa Strain | MIC (µg/mL) | Reference |
| This compound | PA14 | 3.1 | [1] |
| PA01 | 6.25 | [1] | |
| ATCC 27853 | 25 | [1] | |
| Trimethoprim (TMP) | Various Strains | >100 - >1000 | [1] |
| Iclaprim | Gram-negative isolates | 4 - >128 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: In Vitro DHFR Inhibitory Activity
| Compound | Enzyme Source | IC50 (nM) | Reference |
| This compound | E. coli DHFR (FolA) | 2.5 | [1] |
| Human DHFR | 14.0 | [1] | |
| Trimethoprim (TMP) | E. coli DHFR (FolA) | 8.7 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section provides an overview of the methodologies used to obtain the comparative data presented above.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
dot
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol Steps:
-
Inoculum Preparation: A standardized inoculum of the P. aeruginosa strain is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Serial Dilution: The test compounds (this compound, Trimethoprim, etc.) are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
DHFR Enzymatic Inhibition Assay
The in vitro inhibitory activity of the compounds against the DHFR enzyme is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1]
Protocol Steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate-buffered saline), the DHFR enzyme (from E. coli or human sources), and NADPH.
-
Compound Addition: The test inhibitor (this compound or Trimethoprim) is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).
-
Kinetic Measurement: The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.
-
IC50 Calculation: The initial reaction velocities are plotted against the inhibitor concentrations, and the IC50 value is calculated by fitting the data to a dose-response curve.
Discussion and Conclusion
The experimental data clearly demonstrates that this compound is a potent inhibitor of DHFR with significant antibacterial activity against P. aeruginosa, a pathogen that is intrinsically resistant to the widely used DHFR inhibitor, Trimethoprim.[1] The MIC values for this compound against various P. aeruginosa strains are in a range that suggests potential clinical relevance.[1] In contrast, Trimethoprim is largely ineffective against this bacterium, with MICs exceeding clinically achievable concentrations.[1]
The in vitro enzymatic assays show that this compound is a potent inhibitor of bacterial DHFR, with an IC50 value comparable to that of Trimethoprim against the E. coli enzyme.[1] Importantly, this compound exhibits a degree of selectivity for the bacterial enzyme over the human counterpart, which is a desirable characteristic for a therapeutic agent.[1]
References
Comparative Analysis of Fluorofolin's Antibacterial Activity Against ESKAPE Pathogens
For Immediate Release
This guide provides a comparative analysis of the antibacterial activity of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor, against the ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. The performance of this compound is compared with two established folate synthesis inhibitors, Trimethoprim and Sulfamethoxazole. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates potent and broad-spectrum antibacterial activity against a range of bacterial strains. It is a powerful inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[1] Notably, this compound exhibits significant efficacy against Pseudomonas aeruginosa, a pathogen known for its resistance to many antibiotics. While specific Minimum Inhibitory Concentration (MIC) values for this compound against all ESKAPE pathogens are still emerging in publicly available literature, its activity is reported to be less than 50 µg/mL for all tested ESKAPE pathogens.[1] This guide summarizes the available quantitative data, provides detailed experimental protocols for assessing antibacterial activity, and visualizes the underlying biochemical pathway and experimental workflow.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its comparators against various bacterial strains. The data has been compiled from available scientific literature. It is important to note that direct comparative studies with specific MIC values for this compound against all ESKAPE pathogens are limited in the public domain.
| Bacterial Strain | This compound MIC (µg/mL) | Trimethoprim MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) |
| Pseudomonas aeruginosa PA14 | 3.1[1] | >100[1] | - |
| Pseudomonas aeruginosa PA01 | <50[1] | - | - |
| Pseudomonas aeruginosa ATCC 27853 | <50[1] | - | - |
| ESKAPE Pathogens | <50[1] | Variable | Variable |
Note: "-" indicates that specific data was not available in the searched sources. The MIC for ESKAPE pathogens for this compound is a general value reported; specific values for each species are needed for a complete comparison. The activity of Trimethoprim and Sulfamethoxazole can be highly variable depending on the specific strain and resistance mechanisms present.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium (e.g., Luria-Bertani broth was used for some reported this compound MIC testing)
-
Antimicrobial stock solutions (this compound, Trimethoprim, Sulfamethoxazole)
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight in appropriate broth. Dilute the culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Antimicrobial Dilutions: Perform serial two-fold dilutions of each antimicrobial agent in the 96-well plates using the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculate Plates: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (wells with bacteria and no antimicrobial) and a negative control (wells with broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol is a general method to assess the inhibitory activity of compounds against DHFR.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against DHFR.
Materials:
-
Purified DHFR enzyme (e.g., from E. coli)
-
Dihydrofolate (DHF), the substrate
-
NADPH, the cofactor
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Inhibitor compound (this compound)
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer, NADPH, and the purified DHFR enzyme.
-
Add Inhibitor: Add varying concentrations of the inhibitor (this compound) to the wells. Include a control with no inhibitor.
-
Initiate Reaction: Start the reaction by adding the substrate, DHF, to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺, which is catalyzed by DHFR.
-
Calculate Inhibition: The rate of the reaction (decrease in absorbance per unit time) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control (no inhibitor).
-
Determine IC₅₀: The IC₅₀ value is the concentration of the inhibitor that results in a 50% reduction in enzyme activity. This is typically determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway: Folate Synthesis and Inhibition
The following diagram illustrates the bacterial folate synthesis pathway and the point of inhibition by DHFR inhibitors like this compound.
Caption: Bacterial folate synthesis pathway and points of inhibition.
Experimental Workflow: MIC Determination
The diagram below outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Caption: Experimental workflow for MIC determination.
References
A Comparative Analysis of Fluorofolin and Irresistin-16: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of two promising antibiotic candidates, Fluorofolin and Irresistin-16, for researchers, scientists, and drug development professionals. Both compounds target the essential bacterial enzyme dihydrofolate reductase (DHFR), but differ significantly in their mechanism of action, spectrum of activity, and toxicity profiles.
Executive Summary
This compound is a potent and specific inhibitor of bacterial DHFR, demonstrating significant activity against a broad range of pathogens, including the critical ESKAPE pathogens.[1][2] A key derivative of Irresistin-16, this compound was engineered to eliminate the membrane-disrupting activity of its parent compound, resulting in markedly lower toxicity to mammalian cells.[3]
Irresistin-16, on the other hand, employs a dual mechanism of action. It not only inhibits DHFR but also disrupts bacterial membrane integrity, leading to rapid bactericidal activity.[4][5] This dual action makes it a formidable agent against both Gram-positive and Gram-negative bacteria and may reduce the likelihood of resistance development.[5] However, this membrane activity is also associated with higher cytotoxicity compared to this compound.
This guide presents a comprehensive overview of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action.
Mechanism of Action
This compound: Targeted DHFR Inhibition
This compound acts as a specific inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway.[1][2] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking DHFR, this compound depletes the bacterial cell of tetrahydrofolate, leading to the cessation of DNA replication and cell division, resulting in a bacteriostatic effect.[1] Unlike its predecessor, Irresistin-16, this compound does not exhibit significant membrane-disrupting activity.[1]
Irresistin-16: A Dual-Pronged Attack
Irresistin-16 employs a more aggressive, dual-targeting mechanism. It shares the DHFR inhibition capability of this compound while also actively disrupting the integrity of the bacterial cell membrane.[4][5] This membrane disruption leads to depolarization and increased permeability, causing leakage of essential cellular components and ultimately resulting in rapid cell death.[5] This bactericidal action is a key differentiator from the bacteriostatic effect of this compound.
Performance Data
In Vitro Antibacterial Activity
Direct comparative studies of the antibacterial spectrum of this compound and Irresistin-16 against a wide range of pathogens are limited. However, available data allows for an assessment of their individual activities.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against ESKAPE Pathogens
| Bacterial Species | Strain | MIC (µg/mL) |
|---|---|---|
| Pseudomonas aeruginosa | PA14 | 3.1[1] |
| Pseudomonas aeruginosa | PA01 | - |
| Pseudomonas aeruginosa | ATTC 27853 | - |
| Escherichia coli | - | <50[1] |
| Staphylococcus aureus | - | <50[1] |
| Klebsiella pneumoniae | - | <50[1] |
| Acinetobacter baumannii | - | <50[1] |
| Enterobacter species | - | <50[1] |
Data from a single study; MIC values for some strains were not specified beyond a certain threshold.
Table 2: Minimum Inhibitory Concentration (MIC) of Irresistin-16 against Oral Streptococci
| Bacterial Species | MIC (µM) |
|---|---|
| Streptococcus mutans | 0.122[4] |
| Streptococcus sanguinis | 1.953[4] |
DHFR Inhibition
This compound is a highly potent inhibitor of bacterial DHFR.
Table 3: Inhibitory Concentration (IC50) of this compound against DHFR
| Enzyme Source | IC50 (nM) |
|---|---|
| E. coli DHFR | 2.5 ± 1.1[1] |
| Human DHFR | 14.0 ± 4[1] |
This demonstrates a degree of selectivity for the bacterial enzyme over the human counterpart.
Cytotoxicity
A critical differentiator between the two compounds is their toxicity to mammalian cells. As this compound was designed to lack the membrane-targeting mechanism of Irresistin-16, it exhibits significantly lower cytotoxicity.
Table 4: Cytotoxicity (IC50) of this compound and Irresistin-16 against Mammalian Cell Lines
| Cell Line | This compound IC50 (µM) | Irresistin-16 IC50 (µM) | Fold Difference |
|---|---|---|---|
| PBMCs | >100 | 10.4 | >9.6 |
| WI-38 | >100 | 1.71 | >58.5 |
Data adapted from a comparative study.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.
Protocol:
-
Preparation of Compound Dilutions: A two-fold serial dilution of this compound or Irresistin-16 is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 37°C for 16 to 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
DHFR Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing purified DHFR enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH in a suitable buffer (e.g., phosphate-buffered saline).
-
Inhibitor Addition: Varying concentrations of this compound or Irresistin-16 are added to the reaction mixture.
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme or substrate. The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in DHFR activity (IC50) is calculated by fitting the data to a dose-response curve.
Membrane Permeabilization/Depolarization Assay
This assay assesses the ability of a compound to disrupt the bacterial cell membrane. A common method utilizes the voltage-sensitive fluorescent dye DiSC3(5).
Protocol:
-
Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed. The cells are then resuspended in a buffer containing a low concentration of potassium.
-
Dye Loading: The cells are incubated with DiSC3(5). In polarized cells, the dye enters the membrane and its fluorescence is quenched.
-
Compound Addition: The test compound (Irresistin-16) is added to the cell suspension.
-
Fluorescence Measurement: If the compound disrupts the membrane potential, the dye is released from the membrane, leading to an increase in fluorescence. This change in fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.
Conclusion
This compound and Irresistin-16 represent two distinct strategies in the development of novel antibiotics targeting the folate pathway.
-
This compound emerges as a promising candidate for further development due to its potent and specific DHFR inhibition and, most notably, its significantly lower toxicity profile compared to Irresistin-16. Its efficacy against a broad spectrum of pathogens, including the challenging ESKAPE group, makes it a valuable lead for new therapeutic agents.
-
Irresistin-16 offers the advantage of a dual mechanism of action, which may prove crucial in combating antibiotic resistance. Its rapid bactericidal activity is a significant asset. However, its higher cytotoxicity necessitates careful consideration and potential further optimization to improve its therapeutic index.
The choice between these two compounds for further research and development will depend on the specific therapeutic application, the target pathogen, and the desired balance between potent bactericidal activity and a favorable safety profile. This guide provides the foundational data and methodologies to aid researchers in making these critical decisions.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. a-folate-inhibitor-exploits-metabolic-differences-in-pseudomonas-aeruginosa-for-narrow-spectrum-targeting - Ask this paper | Bohrium [bohrium.com]
- 4. Regulatory Effect of Irresistin-16 on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using membrane perturbing small molecules to target chronic persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
cross-resistance studies between Fluorofolin and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor, with other antibiotics, supported by experimental data. The information presented is intended to assist researchers and drug development professionals in understanding the resistance landscape of this promising new antimicrobial agent.
Executive Summary
This compound is a potent inhibitor of dihydrofolate reductase in Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[1][2][3][4] Studies have demonstrated its efficacy against a broad range of clinical P. aeruginosa isolates, including strains resistant to established antibiotics.[1][2][3] A critical aspect of its preclinical evaluation is its susceptibility to cross-resistance with existing antibiotic classes. Research indicates that while laboratory-derived mutations can induce cross-resistance between this compound and fluoroquinolones like ciprofloxacin through the overexpression of efflux pumps, this phenomenon is notably absent in clinical isolates.[2][5] This suggests a favorable, low potential for clinically relevant cross-resistance, distinguishing this compound from other antimicrobial agents.
Comparative Analysis of Cross-Resistance
The primary mechanism of acquired resistance to this compound in laboratory settings has been identified as the upregulation of the MexCD-OprJ and MexEF-OprN efflux pumps.[1][2][3][4] These pumps can also confer resistance to other antibiotics, including the fluoroquinolone ciprofloxacin. However, a key finding is the discrepancy between laboratory-evolved resistance and the resistance patterns observed in clinical isolates of P. aeruginosa.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) data from cross-resistance studies involving this compound and ciprofloxacin against Pseudomonas aeruginosa.
| Strain/Isolate | Genotype/Phenotype | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| P. aeruginosa PA14 | Wild-Type | 3.1 | - | [2] |
| P. aeruginosa PA14 Mutant | nfxB (T39P) - MexCD-OprN upregulation | >100 | Increased | [2] |
| Clinical P. aeruginosa Isolates | Various resistance profiles | Generally low | Varied (including resistant) | [2] |
Note: The MIC for ciprofloxacin in the nfxB mutant was shown to be increased, but a specific value was not provided in the source material. The clinical isolates tested showed no correlation between this compound resistance and ciprofloxacin resistance.[2]
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and other antibiotics against Pseudomonas aeruginosa strains was determined using the broth microdilution method, a standard antimicrobial susceptibility testing procedure.[6][7]
Protocol:
-
Bacterial Culture: P. aeruginosa strains were grown overnight at 37°C in Luria-Bertani (LB) broth or cation-adjusted Mueller-Hinton broth (CAMHB).[2][7]
-
Antibiotic Dilution: A two-fold serial dilution of the antibiotics (this compound, ciprofloxacin) was prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: The bacterial culture was diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well of the microtiter plate containing the antibiotic dilutions.
-
Incubation: The plates were incubated at 37°C for 16-20 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth, as measured by optical density at 600 nm (OD600).[2]
Visualizing Experimental Workflows and Resistance Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing cross-resistance and the underlying mechanism of efflux pump-mediated resistance.
Caption: Experimental workflow for determining cross-resistance using the broth microdilution MIC assay.
Caption: Mechanism of cross-resistance to this compound and ciprofloxacin via efflux pump overexpression.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a-folate-inhibitor-exploits-metabolic-differences-in-pseudomonas-aeruginosa-for-narrow-spectrum-targeting - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Fluorofolin: A Potent Inhibitor of Bacterial DHFR with Modest Selectivity Over the Human Enzyme
For researchers, scientists, and drug development professionals, understanding the specificity of antimicrobial candidates is paramount. This guide provides a detailed comparison of Fluorofolin's inhibitory activity against bacterial versus human dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.
This compound, a derivative of Irresistin-16, has emerged as a potent inhibitor of bacterial DHFR, exhibiting significant activity against a broad spectrum of pathogens, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] Its mechanism of action involves the direct inhibition of DHFR, an enzyme essential for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of purines, thymidylate, and certain amino acids. This guide synthesizes available experimental data to evaluate the specificity of this compound for bacterial DHFR over its human counterpart.
Comparative Inhibitory Activity
The inhibitory potency of this compound has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data demonstrates that this compound is a potent inhibitor of bacterial DHFR, with comparable or greater potency than the established DHFR inhibitor, Trimethoprim (TMP).[1]
Crucially, while this compound shows potent antibacterial activity, it also exhibits inhibitory effects on human DHFR, albeit at a higher concentration. This indicates a modest, yet present, window of selectivity for the bacterial enzyme.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | E. coli DHFR (FolA) | 2.5 ± 1.1 | [1] |
| This compound | Human DHFR | 14.0 ± 4 | [1] |
| Trimethoprim (TMP) | E. coli DHFR (FolA) | 8.7 ± 3.6 | [1] |
Table 1: Comparative IC50 values of this compound and Trimethoprim against E. coli and human DHFR. The data indicates that this compound is approximately 5.6-fold more selective for E. coli DHFR over human DHFR.
Dihydrofolate Reductase (DHFR) Inhibition Pathway
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and its inhibition by compounds like this compound. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is a vital one-carbon carrier for the synthesis of DNA precursors. Inhibition of DHFR disrupts this pathway, leading to a depletion of essential nucleotides and subsequent cessation of bacterial growth.
Figure 1: DHFR Inhibition by this compound.
Experimental Protocol: DHFR Inhibition Assay
The following protocol outlines the methodology used to determine the IC50 values of DHFR inhibitors.
1. Enzyme and Substrate Preparation:
-
Purified recombinant E. coli DHFR (FolA) and human DHFR are obtained and their concentrations determined.
-
A stock solution of the substrate, dihydrofolate (DHF), is prepared in a suitable buffer (e.g., containing β-mercaptoethanol to prevent oxidation).
-
A stock solution of the cofactor, NADPH, is prepared.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A reaction mixture is prepared containing a constant concentration of DHFR enzyme, NADPH, and varying concentrations of the inhibitor (this compound or Trimethoprim).
-
The reaction is initiated by the addition of DHF.
-
The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4]
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
3. Data Analysis:
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a suitable model, such as the Hill equation.[1]
Experimental Workflow for DHFR Inhibition Assay
The following diagram provides a visual representation of the experimental workflow for assessing DHFR inhibition.
Figure 2: DHFR Inhibition Assay Workflow.
Conclusion
This compound is a potent inhibitor of bacterial DHFR, demonstrating strong activity against clinically relevant pathogens. While it also inhibits human DHFR, it maintains a degree of selectivity for the bacterial enzyme. This "modest specificity," as described in the literature, suggests that while this compound holds promise as an antibacterial agent, further optimization to enhance its selectivity for the bacterial target could be beneficial to minimize potential off-target effects in a clinical setting. The provided data and protocols offer a solid foundation for researchers engaged in the development of novel antifolate therapeutics.
References
Comparative Metabolomics of Fluorofolin-Treated Bacteria: A Head-to-Head Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic impact of Fluorofolin on bacteria, benchmarked against the established dihydrofolate reductase (DHFR) inhibitor, trimethoprim. The following analysis is supported by experimental data from a recent study on Pseudomonas aeruginosa.
This compound is a novel and potent inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making it a prime target for antimicrobial agents. By inhibiting DHFR, this compound disrupts the supply of tetrahydrofolate, a vital cofactor for these biosynthetic processes, ultimately leading to bacteriostasis. Recent metabolomic studies have shed light on the specific metabolic perturbations caused by this compound, allowing for a direct comparison with other drugs targeting the same pathway.
Performance Comparison: this compound vs. Trimethoprim
A comparative metabolomic analysis of Pseudomonas aeruginosa treated with this compound and trimethoprim reveals a shared mechanism of action through the inhibition of DHFR. Both compounds induce a significant accumulation of metabolites upstream of the inhibited step and in related pathways. Notably, both treatments lead to a significant upregulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in purine biosynthesis, and 2'-deoxyuridine 5'-monophosphate (dUMP), a precursor for thymidylate synthesis. The accumulation of these intermediates is a hallmark of DHFR inhibition. The following table summarizes the quantitative changes in key metabolites upon treatment with this compound and trimethoprim.
| Metabolite | Treatment | Fold Change vs. Control | p-value |
| dUMP | This compound (6.3 µg/ml) | ~4 | < 0.05 |
| Trimethoprim (250 µg/ml) | ~3.5 | < 0.05 | |
| AICAR | This compound (6.3 µg/ml) | ~3 | < 0.05 |
| Trimethoprim (250 µg/ml) | ~2.5 | < 0.05 | |
| GAR | This compound (6.3 µg/ml) | ~2 | < 0.05 |
| Trimethoprim (250 µg/ml) | ~2 | < 0.05 |
Data sourced from Chain et al., Nature Microbiology, 2024.
Experimental Protocols
The following is a detailed methodology for the comparative metabolomics of this compound-treated bacteria, based on established protocols for Pseudomonas aeruginosa.
1. Bacterial Culture and Treatment:
-
Pseudomonas aeruginosa PA14 is grown in Luria-Bertani (LB) broth to mid-exponential phase (OD600 of ~0.5).
-
The bacterial culture is then treated with either this compound (at 2x Minimum Inhibitory Concentration, e.g., 6.3 µg/ml), Trimethoprim (at 2x MIC, e.g., 250 µg/ml), or a solvent control (e.g., 5% DMSO) for a short duration (e.g., 15 minutes) to capture the immediate metabolic effects.
2. Metabolite Quenching and Extraction:
-
To halt metabolic activity, the bacterial culture is rapidly quenched by mixing with a cold solution. A common method involves adding the culture to a 60% methanol solution pre-chilled to -40°C.
-
The quenched cells are harvested by centrifugation at a low temperature.
-
The cell pellet is then subjected to metabolite extraction. A typical extraction solvent is a mixture of methanol, acetonitrile, and water (e.g., in a 2:2:1 ratio), pre-chilled to -20°C.
-
The cell suspension in the extraction solvent is vigorously vortexed and then centrifuged to pellet cell debris.
-
The supernatant containing the extracted metabolites is collected for analysis.
3. LC-MS Analysis:
-
The extracted metabolites are analyzed using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites. A common mobile phase consists of a gradient of acetonitrile and water with additives like ammonium acetate and acetic acid to improve ionization.
-
Mass Spectrometry: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is used for the detection of metabolites in both positive and negative ionization modes to ensure broad coverage.
-
Data Analysis: The raw LC-MS data is processed using specialized software for peak picking, alignment, and integration. Statistical analysis (e.g., t-tests) is performed to identify metabolites that are significantly altered between the different treatment groups and the control.
Visualizing the Impact: Pathways and Workflows
To better understand the mechanism of this compound and the experimental design of a comparative metabolomics study, the following diagrams are provided.
A Head-to-Head Comparison: Fluorofolin vs. Broad-Spectrum Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents that can effectively combat multidrug-resistant pathogens. This guide provides a detailed comparison of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor, with established broad-spectrum antibiotics. The data presented is compiled from preclinical studies to offer an objective analysis of its performance against key pathogens.
Executive Summary
This compound is a promising antibiotic candidate that demonstrates potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen.[1][2] It also exhibits broad-spectrum activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, and Enterobacter species), a group of bacteria known for their formidable resistance to multiple antibiotics.[1] The primary mechanism of action of this compound is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway, which is essential for bacterial DNA, RNA, and protein synthesis.[1][2] This guide will delve into the comparative efficacy of this compound and other broad-spectrum antibiotics, detail the experimental methodologies used to ascertain these findings, and visualize the key pathways and workflows.
Comparative Antibacterial Efficacy
The in vitro activity of this compound against various bacterial strains, as determined by Minimum Inhibitory Concentration (MIC) assays, is presented below in comparison to several widely used broad-spectrum antibiotics. Lower MIC values indicate greater potency.
Table 1: MIC of this compound against P. aeruginosa and ESKAPE Pathogens
| Organism | Strain | This compound MIC (µg/mL) |
| Pseudomonas aeruginosa | PA14 | 3.1[1] |
| PA01 | <50[1] | |
| ATCC 27853 | <50[1] | |
| Enterococcus faecium | (ESKAPE) | <50[1] |
| Staphylococcus aureus | (ESKAPE) | <50[1] |
| Klebsiella pneumoniae | (ESKAPE) | <50[1] |
| Acinetobacter baumannii | (ESKAPE) | <50[1] |
| Enterobacter species | (ESKAPE) | <50[1] |
Table 2: Comparative MIC Ranges of Broad-Spectrum Antibiotics against P. aeruginosa and ESKAPE Pathogens
| Antibiotic Class | Antibiotic | P. aeruginosa MIC Range (µg/mL) | ESKAPE Pathogens MIC Range (µg/mL) |
| Fluoroquinolone | Ciprofloxacin | 0.125 - >64[3] | A. baumannii: 16, K. pneumoniae: 16[4] |
| Carbapenem | Meropenem | 0.5 - >128[5] | Varies widely based on resistance mechanisms |
| Aminoglycoside | Amikacin | 0.5 - 128[6] | Varies widely based on resistance mechanisms |
| Cephalosporin | Ceftazidime | 2 - 1024[6] | Varies widely based on resistance mechanisms |
Note: MIC values for broad-spectrum antibiotics can vary significantly based on the specific strain and the presence of resistance mechanisms.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and other antibiotics was determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic was prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antibiotic was inoculated with the prepared bacterial suspension. The plates were incubated at 35°C ± 2°C for 16-20 hours under aerobic conditions.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of this compound against DHFR was assessed using a colorimetric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.[11][12][13][14][15]
-
Reagent Preparation: All reagents, including DHFR enzyme, NADPH, and the DHFR substrate (dihydrofolic acid), were prepared in an appropriate assay buffer and kept on ice.
-
Assay Setup: The reaction was performed in a 96-well plate. To each well, the DHFR enzyme solution and varying concentrations of the inhibitor (this compound) were added and incubated for a short period at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: The reaction was initiated by adding the DHFR substrate and NADPH to each well.
-
Measurement: The absorbance at 340 nm was measured immediately and then kinetically over a period of time using a microplate reader. The rate of decrease in absorbance is proportional to the DHFR activity. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) was then calculated.
Visualizing the Science
Mechanism of Action: Folate Pathway Inhibition
This compound targets and inhibits the enzyme dihydrofolate reductase (DHFR), a crucial step in the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking this pathway, this compound prevents bacterial replication.
Experimental Workflow: Selective Targeting of P. aeruginosa
A key finding from the research on this compound is its ability to selectively target P. aeruginosa in the presence of thymine.[1] This is due to a metabolic vulnerability in P. aeruginosa, which, unlike many other bacteria, cannot utilize exogenous thymine.
Conclusion
This compound presents a novel approach to combating antibiotic-resistant bacteria, particularly P. aeruginosa. Its distinct mechanism of action as a DHFR inhibitor and its demonstrated efficacy against a broad range of pathogens make it a significant candidate for further drug development. The ability to selectively target P. aeruginosa under specific conditions highlights the potential for more targeted and effective antimicrobial therapies. Further head-to-head clinical studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to current standard-of-care broad-spectrum antibiotics.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-folate-inhibitor-exploits-metabolic-differences-in-pseudomonas-aeruginosa-for-narrow-spectrum-targeting - Ask this paper | Bohrium [bohrium.com]
- 3. Effects of Anti-Pseudomonal Agents, Individually and in Combination, With or Without Clarithromycin, on Growth and Biofilm Formation by Antibiotic-Susceptible and -Resistant Strains of Pseudomonas aeruginosa, and the Impact of Exposure to Cigarette Smoke Condensate [mdpi.com]
- 4. Acinetobacter baumannii, Klebsiella pneumoniae and Elizabethkingia miricola isolated from wastewater have biodegradable activity against fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zsp.com.pk [zsp.com.pk]
- 7. journals.asm.org [journals.asm.org]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. content.abcam.com [content.abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 15. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
In Vivo Efficacy of Fluorofolin: A Comparative Analysis Against Standard Treatments for Pseudomonas aeruginosa Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor, against standard therapeutic options for Pseudomonas aeruginosa infections. The data presented is derived from preclinical studies and aims to equip researchers with the necessary information to evaluate this compound's potential as a narrow-spectrum antibiotic.
Mechanism of Action
This compound functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[1][2][3][4][5][6] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking DHFR, this compound disrupts bacterial DNA replication and repair, leading to a bacteriostatic effect.[4] Notably, P. aeruginosa is intrinsically resistant to many known DHFR inhibitors, making this compound a promising candidate for targeted therapy.[1][4]
In Vivo Efficacy Against P. aeruginosa
Recent studies have demonstrated the significant in vivo activity of this compound in a murine thigh infection model using P. aeruginosa strain PA14.[1][3][5][6] When administered subcutaneously, this compound, particularly in combination with sulfamethoxazole (SMX), a sulfonamide antibiotic that also targets the folate pathway, leads to a substantial reduction in bacterial load.[1]
Comparative Efficacy Data
The following table summarizes the quantitative data from a key in vivo study, comparing the efficacy of this compound alone and in combination with SMX against a control group.
| Treatment Group | Dosage | Mean CFU/thigh (log10) | Statistical Significance (p-value) |
| Untreated Control | N/A | ~8.5 | N/A |
| SMX alone | 100 mg/kg (intraperitoneal) | ~8.0 | Not significant vs. Untreated |
| This compound + SMX | 25 mg/kg (subcutaneous) + 100 mg/kg (intraperitoneal) | ~6.0 | < 0.0001 vs. Untreated and SMX alone[1][7] |
| This compound + SMX (Thymidine-supplemented diet) | 25 mg/kg (subcutaneous) + 100 mg/kg (intraperitoneal) | ~6.5 | < 0.0001 vs. Untreated[1][7] |
Experimental Protocols
The following is a detailed methodology for the in vivo efficacy experiments cited in this guide.
Murine Thigh Infection Model
-
Animal Model: Neutropenic CD-1 mice were used for the infection model.[1][7]
-
Infection: Mice were infected with P. aeruginosa PA14 in the thigh muscle.[1]
-
Treatment Administration:
-
Outcome Measurement: At 24 hours post-infection, the thigh tissue was homogenized, and the bacterial load (Colony Forming Units - CFU) was determined by plating serial dilutions.[1]
-
Thymidine Supplementation Study: In a separate arm of the study, mice were fed a thymidine-supplemented diet for 2 days prior to infection and throughout the experiment to assess the selective targeting of P. aeruginosa.[1]
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and workflows.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. a-folate-inhibitor-exploits-metabolic-differences-in-pseudomonas-aeruginosa-for-narrow-spectrum-targeting - Ask this paper | Bohrium [bohrium.com]
- 5. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
The Emergence of Fluorofolin: A Comparative Analysis Against Next-Generation Antibiotics
The escalating crisis of antibiotic resistance necessitates the development of novel antimicrobial agents that can circumvent existing resistance mechanisms. A promising candidate in this arena is Fluorofolin, a synthetic dihydrofolate reductase (DHFR) inhibitor. This guide provides a comprehensive comparison of this compound with key next-generation antibiotics, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this novel compound.
Mechanisms of Action: A Tale of Two Pathways
The efficacy of an antibiotic is intrinsically linked to its molecular target within the bacterial cell. This compound and the compared next-generation antibiotics operate via distinct mechanisms, which are crucial for understanding their spectrum of activity and potential for resistance development.
This compound: Targeting Folate Synthesis
This compound is a derivative of Irresistin-16 and functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] This enzyme is a critical component of the folate biosynthetic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF).[3][4] THF is an essential cofactor for the synthesis of vital cellular building blocks, including thymidylate (a precursor to DNA), purines, and amino acids like methionine.[3] By blocking DHFR, this compound effectively starves the bacterium of these essential components, leading to a halt in DNA synthesis and cell growth, a state known as bacteriostasis.[4] This targeted action is highly selective for bacterial DHFR over its mammalian counterpart, which is a key attribute for a safe and effective antibiotic.[3]
Next-Generation Antibiotics: Diverse Targets
In contrast, many next-generation antibiotics target different fundamental processes.
-
Fluoroquinolones (e.g., Ciprofloxacin): This class of antibiotics functions by inhibiting DNA gyrase and topoisomerase IV, two essential enzymes involved in bacterial DNA replication.[5][6][7] In Gram-negative bacteria such as Pseudomonas aeruginosa, the primary target is DNA gyrase.[6][] By binding to these enzymes, fluoroquinolones stabilize the enzyme-DNA complex, leading to breaks in the DNA strands and blocking the progression of the replication fork, ultimately causing cell death.[7]
-
Carbapenems (e.g., Meropenem): These are broad-spectrum β-lactam antibiotics that inhibit bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs).[9] This disruption leads to a compromised cell wall and, ultimately, cell lysis.
-
β-Lactam/β-Lactamase Inhibitor Combos (e.g., Ceftazidime-avibactam): This combination therapy pairs a β-lactam antibiotic (ceftazidime) with a β-lactamase inhibitor (avibactam). Ceftazidime inhibits cell wall synthesis, while avibactam protects it from degradation by a wide range of bacterial β-lactamase enzymes, restoring its activity against many resistant strains.[10]
Comparative Efficacy: In Vitro Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a crucial metric for assessing in vitro potency.[11] The data below compares the MIC values of this compound against several next-generation antibiotics, particularly against the opportunistic pathogen Pseudomonas aeruginosa.
Table 1: MIC Comparison Against Pseudomonas aeruginosa
| Antibiotic | Class | Strain | MIC (µg/mL) | Reference |
| This compound | DHFR Inhibitor | P. aeruginosa PA14 | 3.1 | [1] |
| Ciprofloxacin | Fluoroquinolone | P. aeruginosa PA14 | 0.125 | [12][13] |
| Meropenem | Carbapenem | P. aeruginosa (Sensitive Isolates) | 0.25 | [14] |
| P. aeruginosa (MIC90) | 2.0 | [9] | ||
| Ceftazidime-avibactam | β-Lactam Combo | P. aeruginosa (MIC50) | 2.0 | [10] |
| P. aeruginosa (MIC90) | 4.0 | [10] |
Note: MIC values can vary significantly between different clinical isolates and testing conditions.
Table 2: Activity of this compound Against ESKAPE Pathogens
This compound has demonstrated broad-spectrum activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria notorious for their multidrug resistance.
| Pathogen | Strain | MIC (µg/mL) |
| P. aeruginosa | PA01 | 3.1 |
| P. aeruginosa | ATCC 27853 | 3.1 |
| S. aureus | ATCC 25923 | 6.2 |
| K. pneumoniae | ATCC 13883 | 25 |
| A. baumannii | ATCC 19606 | 50 |
| E. cloacae | ATCC 13047 | 12.5 |
| E. faecalis | ATCC 29212 | 12.5 |
Data sourced from Chain et al., Nature Microbiology (2024).[1]
Experimental Protocols
Reproducibility and standardization are paramount in drug development. Below are detailed methodologies for two key experiments cited in the evaluation of these antimicrobial agents.
Broth Microdilution for MIC Determination
This method is the gold standard for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the test antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well is typically 50-100 µL.[15][16]
-
Inoculum Preparation: Select several morphologically similar colonies from an 18- to 24-hour-old agar plate. Suspend the colonies in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11][17]
-
Inoculum Dilution: Dilute the adjusted bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[11][17]
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) but excluding a negative/sterility control well (no bacteria).[15]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[15]
-
Interpretation: Following incubation, the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[11]
Neutropenic Mouse Thigh Infection Model
This in vivo model is extensively used to evaluate antibiotic efficacy by simulating an infection in an immunocompromised host.
Protocol:
-
Induce Neutropenia: Render mice neutropenic (<100 neutrophils/mm³) by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.[18][19]
-
Inoculum Preparation: Prepare an inoculum of the test organism (e.g., P. aeruginosa) from a logarithmic phase culture. Dilute the suspension in saline to the desired concentration (e.g., 10⁶ CFU/mL).[20]
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the posterior thigh muscles.[18][20]
-
Treatment: Initiate antibiotic therapy at a set time post-infection (e.g., 2 hours). Administer the test compounds (e.g., this compound) and comparators via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection) at various dosing regimens.[20]
-
Assessment of Bacterial Burden: At the end of the treatment period (e.g., 24 hours post-infection), humanely euthanize the mice. Aseptically remove the thighs, homogenize the tissue in sterile saline or PBS, and perform serial dilutions.[19]
-
Quantification: Plate the dilutions onto appropriate agar plates. After incubation, count the colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue. Efficacy is measured by the reduction in bacterial log₁₀ CFU/g compared to untreated controls.[19]
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones | Clinical Infectious Diseases | Oxford Academic [academic.oup.com]
- 9. Antibacterial activity of meropenem against Pseudomonas aeruginosa, including antibiotic-induced morphological changes and endotoxin-liberating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Frontiers | Understanding Ciprofloxacin Failure in Pseudomonas aeruginosa Biofilm: Persister Cells Survive Matrix Disruption [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
- 14. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. noblelifesci.com [noblelifesci.com]
- 20. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fluorofolin: A Guide for Laboratory Professionals
Fluorofolin is a dihydrofolate reductase (DHFR) inhibitor with antibiotic properties. As a physiologically active substance, all forms of this compound waste—including the pure compound, solutions, and contaminated lab materials—must be treated as hazardous chemical waste. Improper disposal, such as flushing down the drain or mixing with regular trash, can contribute to environmental contamination and the development of antibiotic-resistant microorganisms.[1][2]
Core Principles for Safe Disposal
-
Segregation: Always segregate this compound waste from non-hazardous and other types of chemical waste at the point of generation.[3][4][5] Never mix incompatible waste streams.[4][5]
-
Containment: Use designated, leak-proof, and chemically compatible containers for all this compound waste.[4][5][6] Containers must be kept securely closed except when adding waste.[4][5][7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[3][4][5]
-
Institutional EHS: Final disposal must be handled through your institution's EHS department or an approved hazardous waste contractor.[3][6][8]
General Disposal Protocol
This protocol outlines the step-by-step procedures for safely managing different forms of this compound waste generated during research activities.
1. Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly buttoned lab coat
2. Disposal of Unused or Expired Solid this compound
-
Step 1: Collect any unused, expired, or waste solid this compound powder in its original container or a new, compatible container.
-
Step 2: Ensure the container is securely sealed.
-
Step 3: Affix a "Hazardous Waste" label to the container, clearly listing "this compound" as the content.
-
Step 4: Store the container in a designated satellite accumulation area for hazardous chemical waste, awaiting pickup by EHS.[7]
3. Disposal of Liquid this compound Waste (Stock Solutions & Media)
High-concentration stock solutions and media containing this compound are considered hazardous chemical waste.[1]
-
Step 1: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (plastic-coated glass or high-density polyethylene is recommended).[3][6]
-
Step 2: Do not fill the container beyond 90% capacity to prevent spills.
-
Step 3: Securely cap the container and affix a "Hazardous Waste" label. List "this compound" and all other chemical constituents (e.g., DMSO, ethanol, buffer components) with their approximate concentrations.
-
Step 4: Store the container in secondary containment within a designated satellite accumulation area.[4][5]
-
Note: Do not autoclave media containing this compound as a primary disposal method without specific data on its heat stability. The antibiotic properties may not be neutralized, and it should still be treated as chemical waste.[1]
4. Disposal of Contaminated Laboratory Materials (Non-Sharps)
Items such as gloves, pipette tips, weigh paper, and bench paper contaminated with this compound must be disposed of as solid hazardous waste.
-
Step 1: Collect all contaminated solid waste in a dedicated container lined with a clear plastic bag.[6] Do not use biohazard bags, as this is chemical waste.[4][6]
-
Step 2: When the bag is three-quarters full, seal it with a tie or tape.
-
Step 3: Label the bag or the exterior container with "Hazardous Waste" and "this compound-Contaminated Debris."
-
Step 4: Store in the satellite accumulation area for pickup.
5. Disposal of Contaminated Sharps
Needles, syringes, or other sharps contaminated with this compound must be handled with extreme care.
-
Step 1: Place all contaminated sharps immediately into a designated, puncture-resistant sharps container.
-
Step 2: Label the container "Hazardous Waste - Sharps Contaminated with this compound."
-
Step 3: Once the container is three-quarters full, securely close and lock the lid.
-
Step 4: Manage the sealed container for EHS pickup according to institutional protocols.
6. Decontamination of Empty this compound Containers
An empty container that held a hazardous chemical must be properly decontaminated before being discarded as non-hazardous waste.[9]
-
Step 1: Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol) that can solubilize this compound.
-
Step 2: The first rinseate must be collected and disposed of as liquid hazardous chemical waste.[4][5][9] For highly toxic compounds, the first three rinses should be collected.[4]
-
Step 3: After triple-rinsing, allow the container to air dry completely.
-
Step 4: Deface or remove the original label.[4][9] The clean, dried container can now be disposed of in the appropriate recycling bin (e.g., glass waste) or regular trash, per institutional policy.[4]
Summary of Disposal Procedures
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Original or compatible sealed container | Label as "Hazardous Waste - Solid this compound". Store for EHS pickup. |
| Liquid this compound Solutions | Leak-proof, shatter-resistant bottle | Label as "Hazardous Waste" with all chemical components listed. Store in secondary containment for EHS pickup. |
| Contaminated Non-Sharps | Lined, designated solid waste container | Label as "Hazardous Waste - this compound-Contaminated Debris". Store for EHS pickup. |
| Contaminated Sharps | Puncture-resistant sharps container | Label as "Hazardous Waste - Sharps Contaminated with this compound". Seal when 3/4 full and store for EHS pickup. |
| Empty this compound Containers | N/A | Triple-rinse, collecting the first rinse as hazardous liquid waste. Deface label and dispose of the clean container as non-hazardous waste.[4][9] |
This compound Waste Disposal Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. vumc.org [vumc.org]
Navigating the Safe Handling of Fluorofolin: A Guide to Personal Protective Equipment and Disposal
Essential Safety Protocols for Researchers and Drug Development Professionals
Fluorofolin, a potent dihydrofolate reductase (DHFR) inhibitor, shows significant promise as a narrow-spectrum antibiotic targeting Pseudomonas aeruginosa.[1][2] As with any potent bioactive compound, ensuring the safety of laboratory personnel is paramount during its handling, application, and disposal. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling potent, powdered chemical compounds in a research setting.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is crucial to minimize exposure and ensure a safe laboratory environment.
| PPE Component | Specification | Rationale for Use |
| Gloves | Nitrile, powder-free. Double-gloving recommended. | Prevents direct skin contact with the compound. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Chemical splash goggles. | Protects eyes from accidental splashes of solutions or airborne particles of the powdered compound.[3] |
| Respiratory Protection | N95 or higher-rated respirator. | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. |
| Lab Coat | Full-length, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Face Shield | Optional, but recommended. | Provides an additional layer of protection for the face and neck, especially when there is a higher risk of splashes.[4] |
Operational Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following operational workflow should be followed. This procedure covers the entire process from receiving the compound to the final disposal of waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential development of antibiotic resistance.[5] All waste should be treated as hazardous chemical waste.
Solid Waste:
-
Contaminated PPE: All used gloves, masks, lab coats, and other disposable protective equipment should be collected in a designated, clearly labeled hazardous waste container.
-
Contaminated Consumables: Pipette tips, tubes, and other materials that have come into contact with this compound should also be disposed of in the hazardous waste container.
Liquid Waste:
-
Stock Solutions: Unused stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste disposal, following institutional guidelines.[5]
-
Contaminated Media: Cell culture media containing this compound should be deactivated before disposal.[6] Autoclaving can be used to destroy pathogens, but it may not deactivate the antibiotic itself.[5] Therefore, it is recommended to collect the media as chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on deactivating and disposing of antibiotic-containing liquid waste.
By adhering to these safety protocols and disposal procedures, researchers can minimize risks and ensure a safe working environment when handling the promising antibiotic compound, this compound.
References
- 1. This compound | Bacterial | 2757070-32-7 | Invivochem [invivochem.com]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Personal Protective Equipment | STERIS [steris.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ucl.ac.uk [ucl.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
